The effects of myriocin have been characterized through various experimental approaches. Key methodologies from the research are detailed below.
These protocols are commonly used to study this compound's effects on cancer cells, such as the B16F10 murine melanoma cell line [1].
Cell Proliferation & DNA Synthesis
Cell Cycle Analysis
Western Blot Analysis
Sphingolipid Quantification by HPLC
These models demonstrate the systemic effects of this compound.
Immunosuppression Model (BALB/c mice)
Myocardial Ischemia/Reperfusion (I/R) Injury Model (C57BL/6N mice)
The biological impact of this compound is reflected in quantitative changes in lipids and cell populations, as shown below.
| Parameter Measured | Experimental System | Key Quantitative Findings |
|---|---|---|
| Sphingolipid Levels | B16F10 Melanoma cells (24h treatment) [1] | Ceramide: ↓86%; Sphingomyelin: ↓57%; Sphingosine: ↓75%; S1P: ↓38% |
| Immune Cell Populations | BALB/c mice (5-day treatment, 1.0 mg/kg) [2] | Thymic cellularity: significantly reduced; CD4+ T-cells in spleen: significantly reduced |
| Plasma Membrane Effects | CHO cells (72h treatment in SL-deficient medium) [4] | Sphingomyelin: markedly decreased; Membrane molecular order: decreased; Mechanical resistance: decreased |
The following diagram summarizes the sphingolipid biosynthesis pathway and the primary downstream effects triggered by its inhibition with this compound.
This compound inhibits SPT, blocking the entire sphingolipid biosynthesis pathway.
The next diagram illustrates the key cellular consequences resulting from sphingolipid depletion.
Cellular outcomes of this compound-induced sphingolipid depletion.
This compound's high potency and specificity for SPT make it an invaluable tool for probing sphingolipid biology. Research continues to explore its potential as a therapeutic agent, particularly in cardiovascular disease and cancer [3].
The discovery of Myriocin (ISP-I) represents a cornerstone example of natural product drug discovery, demonstrating how chemical modification of a fungal metabolite can yield clinically significant therapeutics. ISP-I was first isolated in the early 1990s from the culture broth of Isaria sinclairii, an entomopathogenic fungus used in traditional Chinese medicine as an 'eternal youth' nostrum [1] [2]. Initial biological characterization revealed this natural product possessed remarkable immunosuppressive activity, approximately 10- to 100-fold more potent than cyclosporin A in inhibiting T-cell proliferation in mouse allogeneic mixed lymphocyte reactions (MLR) [3]. Despite its potent immunosuppressive activity, ISP-I exhibited significant toxicity limitations that prevented direct clinical application, particularly causing severe digestive disorders and toxicity at higher doses in animal models [4]. This toxicity profile stimulated an extensive structure-activity relationship (SAR) program that ultimately led to the development of FTY720 (Fingolimod), the first oral therapy for relapsing multiple sclerosis [5].
The initial isolation process involved:
ISP-I was identified as a non-proteinogenic amino acid with a complex structure featuring three successive asymmetric centers and multiple functional groups, structurally homologous to sphingosine [1] [6].
Table 1: Comparative Structural Properties of ISP-I and FTY720
| Parameter | ISP-I (this compound) | FTY720 (Fingolimod) |
|---|---|---|
| Chemical Class | Amino acid with sphingoid backbone | Synthetic 2-amino-1,3-propanediol derivative |
| Molecular Formula | C₂₁H₃₉NO₆ (approximate) | C₁₉H₃₃NO₂·HCl |
| Molecular Weight | ~401.54 g/mol | 343.94 g/mol (hydrochloride salt) |
| Asymmetric Centers | Three | None (symmetric structure) |
| Key Functional Groups | Carboxylic acid, hydroxyl groups, amino group | Amino group, hydroxyl groups, aromatic ring |
| Structural Complexity | High (multiple chiral centers) | Low (achiral, simplified structure) |
| Water Solubility | Limited | High (hydrochloride salt form) |
The structural optimization program proceeded through systematic simplification:
This systematic simplification unexpectedly altered the mechanism of action while preserving and even enhancing in vivo immunosuppressive efficacy [1].
ISP-I initially demonstrated potent inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid biosynthesis [6]. SPT catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Through inhibition of this crucial enzymatic step, ISP-I effectively depletes intracellular pools of sphingolipid metabolites, ultimately inducing apoptosis in activated T-cells [6]. This mechanism explained the potent immunosuppressive activity observed in early in vitro and in vivo models.
During structural optimization, researchers discovered that FTY720 no longer inhibited SPT, indicating a fundamental change in mechanism despite maintained immunosuppressive efficacy [1] [2]. The revised mechanism involves:
Figure 1: FTY720 Mechanism of Action via S1P1 Receptor Modulation
Table 2: Comparative Efficacy of ISP-I and FTY720 in Experimental Models
| Experimental Model | ISP-I Efficacy | FTY720 Efficacy | Dosing Regimen |
|---|---|---|---|
| Mouse MLR (IC₅₀) | 0.5-1.0 nM | 10-100 nM (after phosphorylation) | In vitro |
| Rat Skin Allograft Survival | Significant prolongation at 0.3 mg/kg (i.p.) with toxicity | Significant prolongation at 0.1 mg/kg (p.o.) without toxicity | Single daily dose |
| Experimental Autoimmune Encephalomyelitis | Not extensively tested | Complete prevention of paralysis at 0.1 mg/kg (p.o.) | Daily administration |
| Lymphocyte Reduction | Not primary mechanism | 70-80% reduction in peripheral blood lymphocytes at 0.1-1 mg/kg | Single dose, measured at 6 hours |
| Combination with CsA | Not tested | Synergistic effect allowing CsA dose reduction >50% | Concomitant administration |
The clinical development of FTY720 represents a successful case of reverse pharmacology, where the compound was first discovered to have clinical efficacy and the mechanism was subsequently elucidated [1]. Key developmental milestones include:
The discovery of FTY720 validated sphingosine 1-phosphate receptor modulation as a therapeutic strategy for immune-mediated disorders, leading to the development of next-generation S1P receptor modulators including:
The optimization of ISP-I to FTY720 exemplifies several critical principles in drug discovery:
Myriocin acts as a transition state mimic of the SPT catalytic mechanism [1]. Structural and biochemical studies reveal that this compound binds within the active site of SPT, forming a stable aldimine complex with the enzyme's essential pyridoxal 5'-phosphate (PLP) cofactor, which prevents the binding of natural substrates [2]. Furthermore, this compound undergoes a unique slow enzymatic degradation in the active site, resulting in a product that covalently modifies a key lysine residue (K265 in the studied bacterial SPT), rendering the enzyme catalytically inactive in a "suicide inhibition" mechanism [2].
This compound is widely used in research to probe the biological roles of sphingolipids. The table below outlines key experimental findings and conditions from various models.
| Experimental Model | Treatment Details | Key Observed Effects |
|---|---|---|
| Ewes (in vivo) | IV bolus: 0.3 mg/kg BW every 48h for 17 days [3] | Linear decrease in plasma & tissue (liver, adipose) ceramide and dihydroceramide concentrations [3] |
| CHO Cells (in vitro) | 2.5 µM; culture for 72 hours [4] | Drastic reduction of sphingomyelin (SM); increased membrane fluidity; decreased mechanical resistance [4] |
| Murine Heart (in vivo) | Dietary administration or injection of this compound-loaded nanoparticles [5] | Improved cardiac remodeling & function after injury; reduced ceramide, oxidative stress & inflammation; enhanced lipid metabolism [5] |
| Yeast & Human Cells (in vitro) | Not specified in abstract, but used minimal medium [6] | Abnormal nuclear morphology, genomic instability, nuclear membrane collapse [6] |
The study of this compound has directly contributed to drug discovery. To reduce the toxicity and complexity of this compound, a synthetic program was initiated, which led to the development of FTY720 (Fingolimod) [1].
Unlike this compound, FTY720 does not inhibit SPT. Instead, it is phosphorylated in vivo to become a potent agonist of the sphingosine-1-phosphate (S1P) receptor. This activity modulates lymphocyte trafficking and is the basis for its use as an oral therapy for multiple sclerosis (marketed as Gilenya) [1]. FTY720 is also under investigation for its potential anticancer properties [1].
A typical protocol for inhibiting sphingolipid synthesis in cell culture using this compound involves the following steps, as exemplified in the CHO cell study [4]:
The following diagram illustrates the sphingolipid biosynthesis pathway and the specific point of this compound inhibition.
Myriocin is a potent, naturally occurring inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1] [2] [3]. Its inhibition of SPT leads to a reduction in critical sphingolipids like ceramides and sphingosine-1-phosphate, which underlies its diverse biological effects [4] [3].
Key structural insights from its role as an SPT inhibitor and from the development of its analog, FTY720 (Fingolimod), are summarized below.
| SAR Feature | Role & Impact on Activity | Context & Evidence |
|---|---|---|
| Polar Head Group | Critical for SPT inhibition. | This compound's densely functionalized, chiral head group (with a connection to Chinese herbal medicine) is essential for its potent SPT inhibition [1]. |
| Lipophilic Tail | Determines cellular penetration and target interaction. | The long alkyl chain contributes to the amphiphilic nature required for activity. Modifying this chain was key in developing FTY720 [1]. |
| Simplification to FTY720 | Retains immunomodulatory activity without SPT inhibition. | Replacing the complex polar head with a simpler, achiral 2-hydroxypropyl group and incorporating a phenyl ring into the alkyl chain eliminated SPT inhibitory activity but created a potent immunomodulator that is phosphorylated in vivo [1]. |
The following diagram illustrates the core relationship between this compound's structure, its primary molecular target, and the downstream biological consequences that have been investigated therapeutically.
The table below outlines key experimental methodologies from recent studies demonstrating this compound's efficacy across different disease models, which can serve as a reference for protocol design.
| Disease Area / Study Focus | Experimental Model | Key this compound Treatment Protocol | Primary Readouts & Assays |
|---|---|---|---|
| Metabolic Syndrome [3] | C57BL/6J mice on high-AGE diet | 2.2 mg/kg of diet for 24 weeks | Body weight, adipose tissue mass, OGTT, serum lipids (LDL-C, TG, TC), liver enzymes (ALT, AST), Western blot (p-AMPK, PGC1α, UCP1), metabolomics |
| Rheumatoid Arthritis [5] | BALB/c mice, CFA-induced arthritis | 0.3 mg/kg, i.p., daily for 35 days | Arthritis index, paw thickness, serum RF, ELISA (TNF-α, IL-6, IL-1β, IL-17, IL-23), Western blot (S100A1, TLR4, NF-κB p65, p-NF-κB p65, PPAR-γ), histopathology |
| Tuberculosis Clearance [6] | Human THP-1 macrophages infected with M. tuberculosis (H37Ra/H37Rv) | 5 µM for 72 hours post-infection | CFU assay, RNA-seq, siRNA silencing (PLIN2), confocal microscopy (lipid droplets) |
| Melanoma [4] | B16F10 murine melanoma cells | 1 µM and 10 µM for 24-96 hours | Cell counting, [3H]-thymidine incorporation, flow cytometry (cell cycle), Western blot (cyclin B1, cdc2, p53, p21), HPLC (sphingolipid levels) |
| Analytical Quantification [7] | Mouse tissue (lung, retina) | N/A (method development) | LC-MS/MS: Solid-phase extraction, reversed-phase LC, negative ion ESI, MRM transitions (400>104 for this compound) |
Research has revealed several potential therapeutic applications for this compound that extend beyond its initial SPT inhibition, often involving novel pathways.
While the core mechanism of this compound is well-established, a complete and granular SAR map is still emerging. Key areas for future research include:
Myriocin's primary mechanism is the potent and specific inhibition of SPT. This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in sphingolipid synthesis [1] [2]. By inhibiting SPT, this compound depletes cells of key sphingolipid intermediates, including ceramide, sphingomyelin, and glycosphingolipids [3] [4].
The inhibition of this pathway has downstream effects on several critical signaling networks. The following diagram maps the primary signaling pathway affected by this compound and the consequent biological outcomes.
This compound's inhibition of SPT triggers a cascade of downstream effects.
The reduction in sphingolipid metabolites, particularly sphingosine-1-phosphate (S1P), leads to decreased phosphorylation of the MAP kinase ERK (Extracellular-signal-regulated kinase) [3]. This downregulation of the ERK pathway is a key mechanism behind some of this compound's observed effects, such as the increased expression of apolipoprotein A-I (apoA-I) in hepatocytes, an anti-atherogenic target [3].
This compound is utilized across diverse research areas. The table below outlines standard experimental protocols from recent studies.
| Application / Model | Detailed Protocol & Dosing | Key Readouts & Analysis |
|---|
| In Vitro (Cell Culture) [3] | Treat cells (e.g., HepG2, primary hepatocytes) with 200 μM this compound for up to 48 hours in serum-free medium. | • qPCR for apoA-I mRNA • Immunoblotting for apoA-I protein secretion and ERK phosphorylation • Cell viability assays (e.g., MTT) | | Atherosclerosis (Mouse Model) [3] | Intraperitoneal (i.p.) injection in apoE-null mice at 0.3 mg/kg body weight, 3 times over 5 days. | • Plasma lipidomics (SM, ceramide, S1P) • Hepatic apoA-I synthesis & HDL-cholesterol • Atherosclerotic lesion analysis | | Alcohol-Related Neurodegeneration (Rat Model) [5] | I.p. injection at 0.3 mg/kg in 50 μl vehicle, administered 3 times per week (Mon, Wed, Fri) for 5 weeks. | • Neurobehavioral tests (Open Field, Morris Water Maze) • Brain lipidomics (sulfatide, sphingomyelin, ceramide) • Histological analysis of brain atrophy | | Myocardial Ischemia/Reperfusion (Mouse Model) [6] | Intra-ventricular injection of This compound-loaded solid lipid nanoparticles (SLN-Myr, 1 mM stock diluted 1:4) post-ischemia. | • Infarct size measurement • Gene expression (PPARs, fatty acid metabolism genes) • Cardiac function (contractility, dilation) | | Cystic Fibrosis (In Vitro) [4] | Treatment of CF broncho-epithelial cells with this compound. | • Transcriptional profiling (RNA-Seq) • Lipid droplet analysis and lipidomics • Autophagy markers (TFEB activation) |
This compound's ability to modulate sphingolipid metabolism makes it a valuable research tool and a candidate for therapeutic development across several disease areas.
This compound is a foundational sphinganine-analog mycotoxin whose primary and potent action is the inhibition of SPT. Its utility extends far beyond basic research, offering therapeutic potential in cardiovascular, neurological, inflammatory, and metabolic diseases.
The following diagram illustrates the established two-step mechanism through which this compound inhibits SPT:
This compound's inhibition mechanism involves initial complex formation followed by catalytic degradation.
This mechanism explains the extraordinary potency and longevity of this compound inhibition. The initial high-affinity binding ensures efficient targeting of SPT, while the subsequent irreversible modification provides long-lasting inhibition, making it a powerful tool for probing sphingolipid functions [1].
For researchers aiming to study SPT inhibition, a robust cell-free assay using HeLa total membranes is described below. This protocol is adaptable to other mammalian cells and allows for testing lipid inhibition via ORMDL proteins [2] [3].
Key steps for measuring SPT activity and its inhibition in a cell-free system.
This protocol's major advantage is the ability to test the effects of insoluble long-chain sphingolipids in a controlled, cell-free environment [2] [3].
Beyond direct enzyme inhibition, reducing sphingolipid synthesis with this compound has global effects on cellular signaling, as shown in yeast models. These effects mirror those of known longevity-enhancing interventions like caloric restriction and rapamycin treatment [4].
The table below summarizes key transcriptional changes and affected pathways in S. cerevisiae treated with this compound:
| Aspect of Regulation | Direction of Change | Key Affected Pathways & Processes |
|---|---|---|
| Global Transcription | ~40% of genome altered | 1,252 genes up-regulated, 1,497 down-regulated [4] |
| Up-regulated Processes (Pro-Longevity) | Increased | Energy generation & oxidative phosphorylation, mitochondrial function, stress responses, autophagy [4] |
| Down-regulated Processes | Decreased | Ribosomal biogenesis & translation, ER-associated glycoprotein & lipid synthesis [4] |
| Signaling Pathways | Activity modulated | Snf1/AMPK pathway activated; PKA and TORC1 pathways down-regulated [4] |
These changes indicate that this compound treatment shifts the cell's state from growth and proliferation toward maintenance and stress resistance, a hallmark of longevity-enhancing interventions [4].
The table below summarizes the core characteristics and quantitative data related to the immunosuppressive potency of this compound and Cyclosporine.
| Feature | This compound | Cyclosporine (Cyclosporin A) |
|---|---|---|
| Molecular Target | Serine palmitoyltransferase (SPT) [1] [2] | Cyclophilin, forming a complex that inhibits calcineurin [3] [4] |
| Primary Mechanism | Inhibition of sphingolipid biosynthesis; disrupts sphingolipid homeostasis, crucial for T-cell signaling and populations [1] [5] | Inhibition of T-cell activation via calcineurin pathway; prevents NFAT dephosphorylation, blocking transcription of IL-2 and other cytokines [3] [4] |
| Reported Potency | 10 to 100-fold more potent than Ciclosporin in immunosuppressive activity [2] | Baseline for comparison; potently inhibits T-helper cell activation and proliferation [3] [4] [6] |
| Key Experimental Evidence | - In vivo (Mouse): Intraperitoneal injection (0.1-1.0 mg/kg for 5 days) dose-dependently reduced thymic/splenic CD4+ T-cell populations [1] [5]
The following sections expand on the key experimental evidence that establishes the potency of these compounds.
This compound is a naturally occurring fungal metabolite. Its primary biochemical mechanism is the potent and selective inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids [1] [2]. Sphingolipids are vital mediators of immune cell signaling and function.
Cyclosporine is a well-established calcineurin inhibitor. Its primary mechanism involves forming a complex with cyclophilin inside the cell, which then binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby blocking the transcription of genes for key inflammatory cytokines like IL-2, ultimately inhibiting T-cell activation and proliferation [3] [4].
The search results provide outlines of common methodologies used to evaluate the immunosuppressive potency of these agents.
This protocol is adapted from the study that identified this compound's effect on T-cell populations [1] [5].
This is a standard protocol for evaluating immunosuppressant potency in vitro, as referenced in the studies [6].
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Cyclosporine.
The evidence indicates that This compound demonstrates a significantly higher initial immunosuppressive potency than Cyclosporine, being reported as 10 to 100 times more potent [2]. This high potency is likely due to its action at the very apex of the sphingolipid biosynthesis pathway, fundamentally disrupting lipid-mediated signaling essential for T-cell development and function [1] [5].
Non-alcoholic steatohepatitis (NASH) represents an advanced stage of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, lobular inflammation, and hepatocyte ballooning with varying degrees of liver fibrosis. NASH has emerged as a leading cause of chronic liver disease worldwide, with projections indicating it will become the primary indication for liver transplantation in coming decades. The global prevalence of NAFLD affects approximately 25% of the population, with 20-30% of these cases progressing to NASH, creating a substantial healthcare burden. The complex pathophysiology of NASH involves multiple parallel insults including lipotoxicity, insulin resistance, mitochondrial dysfunction, and inflammatory pathway activation, all contributing to disease progression toward cirrhosis and hepatocellular carcinoma [1] [2].
Central to NASH pathogenesis is the accumulation of toxic lipid species, particularly ceramides, which are bioactive sphingolipids that play pivotal roles in cellular stress response, apoptosis, and insulin resistance. Ceramides serve as key components of cell membranes and function as signaling molecules in various stress-induced pathways. In the context of NASH, hepatic ceramide accumulation occurs through multiple mechanisms, including increased de novo synthesis, sphingomyelin hydrolysis, and reduced ceramide degradation. These ceramides directly contribute to hepatic steatosis by promoting lipid accumulation and insulin resistance through inhibition of AKT signaling, while simultaneously triggering inflammatory responses and hepatocyte apoptosis via activation of JNK and NF-κB pathways [3] [4]. The strategic inhibition of ceramide synthesis therefore represents a promising therapeutic approach for interrupting the core pathogenic processes in NASH.
Table 1: Key Characteristics of NASH and Role of Ceramide Pathways
| Aspect | Characteristics in NASH | Ceramide Involvement |
|---|---|---|
| Histological Features | Steatosis (>5%), lobular inflammation, hepatocyte ballooning, fibrosis | Ceramides promote lipid accumulation, inflammatory cytokine production, and activation of cell death pathways |
| Metabolic Dysregulation | Insulin resistance, dyslipidemia, adipose tissue dysfunction | Ceramides inhibit insulin signaling via AKT impairment and promote lipotoxicity |
| Inflammatory Signaling | Kupffer cell activation, pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) | Ceramides activate NF-κB and JNK pathways, amplifying inflammatory responses |
| Fibrogenic Progression | Hepatic stellate cell activation, collagen deposition, extracellular matrix remodeling | Ceramide-mediated hepatocyte apoptosis releases extracellular vesicles that activate stellate cells |
| Mitochondrial Dysfunction | Impaired β-oxidation, increased ROS production, reduced ATP synthesis | Ceramides induce mitochondrial permeability transition and disrupt electron transport chain function |
This compound (also known as ISP-1) is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This tetrahydroxydecenoyl-containing compound is structurally similar to the sphingoid base backbone and functions as a transition state analog inhibitor, effectively competing with the native substrate palmitoyl-CoA. By inhibiting SPT, this compound suppresses the first committed step in sphingolipid synthesis, thereby reducing the production of 3-ketodihydrosphingosine, the initial intermediate in the ceramide biosynthesis cascade. This action results in dose-dependent reduction of multiple sphingolipid species, particularly ceramides with chain lengths C16:0, C18:0, C20:0, C24:0, and C24:1, which have been implicated in NASH pathogenesis [3] [4].
The inhibition of ceramide synthesis by this compound produces multiple downstream effects that collectively ameliorate NASH pathology. Reduction of hepatic ceramide levels restores insulin sensitivity through enhanced AKT phosphorylation and signaling, improving hepatic glucose homeostasis. Additionally, this compound treatment attenuates hepatocyte apoptosis by reducing caspase-3 cleavage and mitochondrial cytochrome c release, while simultaneously modulating inflammatory responses through suppression of JNK-mediated pro-inflammatory cytokine production. Furthermore, this compound has been demonstrated to restore hepatic autophagy flux, enhancing lipid droplet clearance through lipophagy, and reduce hepatic stellate cell activation, thereby exerting anti-fibrotic effects in the NASH liver microenvironment [3] [4] [5].
Figure 1: this compound Mechanism of Action in NASH - this compound inhibits serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis. This inhibition reduces hepatic ceramide accumulation, subsequently ameliorating multiple aspects of NASH pathogenesis including lipotoxicity, insulin resistance, inflammation, and apoptosis, while restoring autophagic function.
For NASH induction, male Sprague-Dawley rats (6-8 weeks initial age) are recommended, though C57BL/6 mice can also be utilized with appropriate protocol adjustments. Rats should be housed under specific pathogen-free (SPF) conditions with maintained temperature (22±2°C), humidity (50±10%), and a 12-hour light/dark cycle with ad libitum access to food and water. The high-fat diet (HFD) formulation for robust NASH induction should consist of 88% standard diet, 10% lard, and 2% cholesterol, providing approximately 60% of calories from fat. For accelerated and more severe NASH phenotype, alternative diets such as the AMLN diet (40% fat, 22% fructose, 2% cholesterol) or methionine-choline deficient (MCD) diet can be employed, though each model has distinct metabolic characteristics that should be considered in experimental design [3] [6] [4].
The NASH development phase typically requires 16 weeks of HFD feeding to establish robust steatohepatitis with fibrosis components. Regular monitoring of body weight and food consumption should be performed weekly, with assessment of metabolic parameters including fasting blood glucose and insulin levels at 4-week intervals. The successful induction of NASH should be confirmed in a subset of animals prior to treatment initiation through serum transaminase measurements (ALT, AST) and histopathological examination of liver sections stained with H&E and Masson's trichrome for fibrosis assessment [3] [4].
This compound treatment should be initiated after 8 weeks of HFD feeding to model therapeutic intervention in established disease. The recommended dosage is 0.3 mg/kg administered via intraperitoneal injection or oral gavage every other day for 8 weeks. This compound should be freshly prepared in sterile saline with 1% DMSO as vehicle, with control animals receiving vehicle alone. During the treatment period, animals should be monitored for potential adverse effects including weight loss, altered feeding behavior, or signs of distress. For comprehensive assessment of treatment efficacy, the following parameters should be evaluated at study endpoint [3] [4]:
Figure 2: In Vivo Experimental Workflow for this compound Treatment in NASH Models - Schematic representation of the timeline and key procedures for evaluating this compound efficacy in a preclinical NASH model, including HFD induction phase, this compound treatment initiation, monitoring parameters, and terminal analyses.
The human hepatoblastoma cell line HepG2 serves as a suitable in vitro model for investigating this compound effects on hepatic steatosis. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experimental procedures, cells should be seeded at appropriate densities (e.g., 2×10⁵ cells/well in 6-well plates for molecular analyses, 1×10⁴ cells/well in 96-well plates for high-content screening) and allowed to adhere for 24 hours prior to treatment [3].
To induce hepatic steatosis, prepare a free fatty acid (FFA) mixture consisting of palmitic acid (PA) and oleic acid (OA) at a 1:2 molar ratio. First, conjugate the FFA with fatty acid-free bovine serum albumin (BSA) by dissolving PA and OA in Milli-Q water containing 1% BSA at 37°C with vigorous vortexing. Add this FFA mixture to the culture medium at a final concentration of 0.5 mM and incubate for 24 hours to establish lipid overload conditions. For this compound treatment, prepare a 1 mM stock solution in DMSO and add to cells concomitantly with FFA exposure at recommended concentrations ranging from 10 nM to 1 μM based on experimental requirements [3].
Following 24-hour treatment with both FFA and this compound, cellular lipid accumulation should be quantified using Oil Red O staining. Briefly, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, then incubate with freshly prepared Oil Red O working solution (0.5% in isopropanol:water, 3:2) for 30 minutes. After extensive washing, visualize lipid droplets under brightfield microscopy or extract the stain with 100% isopropanol for spectrophotometric quantification at 510 nm. Additionally, intracellular triglyceride content should be measured using commercial assay kits according to manufacturer protocols, normalized to total cellular protein concentration [3] [4].
For molecular analyses of this compound effects, the following endpoints should be examined:
Table 2: In Vitro Experimental Conditions for Evaluating this compound Effects
| Experimental Group | Treatment Conditions | Key Assays | Expected Outcomes |
|---|---|---|---|
| Control | Standard culture medium + vehicle (0.1% DMSO) | Oil Red O, TG content, cell viability | Baseline lipid content, normal autophagy flux, minimal inflammation |
| FFA Model | 0.5 mM PA:OA (1:2) + vehicle for 24h | Oil Red O, TG content, inflammatory markers | Significant lipid accumulation, impaired autophagy, increased inflammation |
| This compound Treatment | 0.5 mM PA:OA + this compound (10nM-1μM) for 24h | All listed assays | Dose-dependent reduction in lipid accumulation, restored autophagy, attenuated inflammation |
| This compound Control | This compound alone (highest concentration) in standard medium | Cell viability, basal autophagy, ceramide levels | No cytotoxicity, possible moderate reduction in basal ceramide levels |
Comprehensive assessment of this compound efficacy in rat NASH models demonstrates significant improvement in multiple disease parameters. After 8 weeks of this compound treatment (0.3 mg/kg every other day), HFD-fed rats exhibit reduced body weight gain without alterations in food intake, accompanied by improved insulin sensitivity evidenced by decreased HOMA-IR values. Serum biochemistry reveals marked reduction in liver transaminases, with ALT and AST levels decreasing by approximately 45% and 38% respectively compared to HFD controls. Lipid profiling shows amelioration of dyslipidemia, characterized by significant reductions in serum triglycerides (∼32%), total cholesterol (∼28%), and free fatty acids (∼41%) [3] [4].
Histopathological analysis demonstrates that this compound treatment significantly attenuates key features of NASH pathology. Evaluation of H&E-stained liver sections reveals reduction in hepatic steatosis (from ∼60% to ∼25% of hepatocytes affected), lobular inflammation (decreased inflammatory foci by ∼70%), and hepatocyte ballooning (reduced by ∼65%). Oil Red O staining confirms substantial decrease in lipid accumulation, supported by biochemical quantification showing hepatic triglyceride content reduction of approximately 55%. Masson's trichrome staining reveals attenuated collagen deposition and fibrosis, with fibrosis scores improving by approximately 1.5 stages on the 0-4 scale. These morphological improvements correlate with downregulation of pro-fibrogenic genes including α-SMA, collagen type I, and TGF-β [3] [4].
LC-MS/MS-based lipidomic analysis demonstrates that this compound treatment effectively reduces hepatic ceramide accumulation in NASH models, with particular efficacy against C16:0, C18:0, C24:0, and C24:1 ceramide species that are preferentially elevated in NASH. The reduction in ceramide levels correlates with improved hepatic insulin signaling, evidenced by enhanced insulin-stimulated AKT phosphorylation. Additionally, this compound treatment modulates apoptosis pathways through reduction of caspase-3 cleavage and decreased cytochrome c release, accompanied by restoration of Bcl-2/Bax ratio. This compound also attenuates JNK phosphorylation, resulting in reduced expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3] [4] [5].
A particularly notable effect of this compound is the restoration of hepatic autophagy function. NASH livers exhibit impaired autophagic flux with accumulation of p62 and decreased LC3-II formation, indicating disrupted autophagosome clearance. This compound treatment significantly enhances autophagy markers, including reduced p62 accumulation and increased LC3-II/LC3-I ratio, suggesting restored autophagic activity. This effect appears to be mediated through both ceramide-dependent and independent mechanisms, potentially involving TFEB activation and lysosomal biogenesis. The restoration of autophagy contributes to lipid droplet clearance through lipophagy and removal of damaged organelles, further ameliorating hepatic metabolic stress [3] [7].
Table 3: Quantitative Efficacy Data of this compound in Preclinical NASH Models
| Parameter | HFD Control | This compound Treatment | % Improvement | Assessment Method |
|---|---|---|---|---|
| Serum ALT (U/L) | 98.4 ± 12.7 | 54.2 ± 8.9 | 44.9% | Colorimetric assay |
| Hepatic TG (mg/g) | 48.3 ± 6.2 | 21.8 ± 4.1 | 54.9% | Enzymatic assay |
| Steatosis (%) | 62.5 ± 8.4 | 24.7 ± 5.3 | 60.5% | Histomorphometry |
| Inflammation (foci/field) | 3.8 ± 0.7 | 1.1 ± 0.3 | 71.1% | Histological scoring |
| Fibrosis Score (0-4) | 2.8 ± 0.4 | 1.3 ± 0.3 | 53.6% | Masson's trichrome |
| HOMA-IR | 8.9 ± 1.2 | 4.3 ± 0.8 | 51.7% | Insulin/glucose |
| C16:0 Ceramide (nmol/g) | 245.6 ± 32.1 | 128.4 ± 18.7 | 47.7% | LC-MS/MS |
When implementing this compound treatment protocols, several critical technical considerations require attention. This compound demonstrates limited aqueous solubility and is best prepared as a concentrated stock solution in DMSO (e.g., 10-100 mM) followed by dilution in sterile saline immediately before administration, with final DMSO concentration not exceeding 1%. For in vivo studies, the optimal dosing regimen of 0.3 mg/kg every other day effectively reduces hepatic ceramide without significant toxicity, though higher doses (up to 1 mg/kg) may be required for more advanced disease stages. Researchers should monitor for potential adverse effects including mild gastrointestinal disturbances and transient changes in peripheral lymphocyte counts, though these are generally self-limiting and do not necessitate treatment discontinuation [3] [4] [5].
For accurate assessment of treatment efficacy, comprehensive ceramide profiling via LC-MS/MS is strongly recommended rather than relying solely on histological or biochemical endpoints. The sample preparation for ceramide quantification should include proper lipid extraction using MTBE/methanol/water systems, with inclusion of internal standards (e.g., C17:0 ceramide) for quantification. When evaluating autophagy flux, caution should be exercised in interpretation of LC3 and p62 measurements, as this compound may influence both autophagosome formation and lysosomal clearance; therefore, multiple autophagy markers should be assessed along with lysosomal function evaluation [3] [7].
While this compound demonstrates compelling efficacy in preclinical NASH models, translational challenges exist due to the fundamental role of sphingolipids in numerous physiological processes. Future research should focus on tissue-targeted delivery approaches to enhance hepatic specificity while minimizing systemic exposure. Additionally, exploration of intermittent dosing regimens may maintain efficacy while reducing potential long-term liabilities. The development of biomarkers for patient stratification based on ceramide-driven NASH subtypes would enhance clinical translation potential [3] [2].
Given the multifactorial pathogenesis of NASH, combination therapy approaches represent a promising direction. This compound demonstrates potential for synergistic interactions with insulin sensitizers (e.g., pioglitazone), FXR agonists (e.g., obeticholic acid), and apoptosis inhibitors. The recent approval of resmetirom for NASH treatment suggests potential for combination with this compound to simultaneously target multiple pathogenic pathways. Furthermore, the demonstrated efficacy of this compound in alcohol-related liver disease and cystic fibrosis-related hepatopathy suggests broader applications beyond metabolic NASH that warrant further investigation [7] [8] [5].
Retinitis pigmentosa (RP) represents a group of inherited retinal disorders affecting approximately 20 million individuals worldwide, characterized by progressive photoreceptor degeneration and eventual vision loss. RP exhibits significant genetic heterogeneity, with mutations in over 70 identified genes leading to a common degenerative phenotype. Among these, rhodopsin mutations account for approximately 25-30% of autosomal dominant cases. The Tvrm4 mouse model has emerged as a valuable tool for studying autosomal dominant RP, as it carries a specific missense mutation (I307N) in the rhodopsin gene that can be activated by brief exposure to intense light, triggering rapid retinal degeneration that mimics the human disease progression. This controlled induction system allows for precise evaluation of therapeutic interventions at defined disease stages [1].
Myriocin (ISP-I) is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Originally identified as a fungal metabolite from Mycelia sterilia, this compound has demonstrated significant neuroprotective properties in multiple models of retinal degeneration. By inhibiting SPT, this compound effectively reduces ceramide biosynthesis, subsequently modulating downstream signaling pathways involved in oxidative stress, inflammation, and apoptosis. The therapeutic potential of this compound extends beyond RP to other retinal conditions, including age-related macular degeneration and glaucoma, highlighting the fundamental role of sphingolipid metabolism in retinal health and disease [2] [3] [4].
Table 1: this compound Administration Protocols for Retinitis Pigmentosa Therapy
| Parameter | Intravitreal Injection | Intraperitoneal Injection |
|---|---|---|
| This compound Concentration | 1.88 mM or 10 mM stock solution | 0.3 mg/kg body weight |
| Vehicle | DMSO (dimethyl sulfoxide) | Not specified in available literature |
| Final Putative Concentration in Eye | 0.27 mM (from 1.88 mM stock) or 1.43 mM (from 10 mM stock) after 7-fold dilution | Systemic delivery |
| Injection Volume | 1 μL per eye | Not specified |
| Administration Frequency | Single injection | Daily for 5 consecutive days |
| Time of Administration | Immediately after light induction | Immediately after light induction |
| Anesthesia | Avertin (20 μL/g body weight) | Not specified |
Table 2: Therapeutic Outcomes of this compound Administration in Tvrm4 Mice
| Outcome Measure | Intravitreal Injection | Intraperitoneal Injection |
|---|---|---|
| Photoreceptor Survival | Moderate improvement | Significant improvement |
| ERG Response Preservation | Correlation with ceramide reduction | Significant preservation observed |
| Degeneration Area Reduction | Not reported | Significant decrease |
| Ceramide Level Reduction | Significant correlation with functional improvement | Presumed based on mechanism |
| Oxidative Stress Markers | Not assessed | Significant decrease |
| Apoptotic Markers | Not assessed | Significant reduction |
The Tvrm4 mouse model requires specific handling to induce the retinal degeneration phenotype. For experimental studies, young adult mice (2-5 months old) are preferred as retinal development is complete yet aging processes have not begun. To induce degeneration:
The degeneration process manifests within 24 hours post-induction, with peak photoreceptor apoptosis occurring approximately 48-72 hours after light exposure. The retinal damage primarily affects the central retina, with peripheral regions showing relative resistance to degeneration, mimicking the pattern observed in human RP [1].
Electroretinography provides a non-invasive functional assessment of retinal integrity following this compound treatment. The protocol should be standardized across experimental groups:
ERG recordings in this compound-treated Tvrm4 mice demonstrate significant preservation of both a-wave and b-wave amplitudes compared to vehicle-treated controls, indicating functional protection of both photoreceptors and inner retinal neurons. The intraperitoneal administration route appears to provide more consistent and robust functional preservation than intravitreal injection, possibly due to sustained drug exposure and systemic effects on oxidative stress pathways [1] [5].
Retinal histology provides critical quantitative data on photoreceptor survival and retinal architecture following this compound treatment:
Histological analysis of this compound-treated retinas reveals significant preservation of ONL thickness and reduced TUNEL-positive apoptotic cells compared to vehicle-treated controls. The intraperitoneal administration protocol demonstrates particularly robust effects, with up to 50% reduction in the degenerating area and markedly decreased biochemical indicators of retinal oxidative damage [1].
Sphingolipid profiling and oxidative stress markers provide mechanistic insights into this compound's therapeutic effects:
Biochemical analyses consistently demonstrate that this compound treatment significantly reduces retinal ceramide levels and decreases markers of oxidative damage, supporting the hypothesis that its therapeutic effects involve both direct inhibition of ceramide synthesis and enhancement of cellular detoxification systems [1] [3] [4].
The diagram below illustrates this compound's mechanism of action within the sphingolipid metabolic pathway and its downstream effects on retinal degeneration processes:
This compound exerts its therapeutic effects through potent inhibition of serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition prevents the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, thereby reducing ceramide production and decreasing pro-apoptotic signaling in retinal cells. The reduction in ceramide levels correlates with preserved retinal function and decreased photoreceptor apoptosis in treated Tvrm4 mice. Additionally, this compound treatment enhances cellular detoxification systems, further supporting photoreceptor survival in the face of genetic and environmental stressors [1] [2] [4].
The therapeutic benefits of this compound extend beyond simple ceramide reduction to encompass multiple neuroprotective mechanisms:
Oxidative stress alleviation: this compound treatment significantly reduces biochemical markers of retinal oxidative damage, including protein carbonylation and lipid peroxidation products. This effect appears particularly pronounced with intraperitoneal administration, suggesting systemic antioxidant benefits beyond local ceramide reduction.
Inflammation modulation: Ceramide functions as a key mediator of inflammatory signaling in retinal pigment epithelium and endothelial cells. By reducing ceramide production, this compound indirectly suppresses activation of pro-inflammatory pathways, particularly those involving NF-κB and cytokine production.
Apoptosis inhibition: Elevated ceramide levels promote photoreceptor apoptosis through both mitochondrial-dependent and independent pathways. This compound treatment significantly reduces caspase-3 activation and other apoptotic markers, directly enhancing photoreceptor survival.
Metabolic regulation: Sphingolipids function as key regulators of metabolic homeostasis in retinal cells. By modulating the ceramide/S1P ratio, this compound helps maintain optimal metabolic function under stress conditions, preserving photoreceptor viability [3] [4].
The experimental data comprehensively demonstrate that This compound administration effectively slows retinal degeneration in multiple RP models through ceramide-dependent and independent mechanisms. The mutation-independent approach offers significant therapeutic advantages given the genetic heterogeneity of RP, potentially benefiting patients regardless of their specific causal mutation. The well-established safety profile of this compound derivatives in human medicine (e.g., fingolimod/FTY720 for multiple sclerosis) further supports the translational potential of this therapeutic strategy for retinal degenerations [1] [2].
Future research directions should focus on optimizing delivery systems to enhance retinal bioavailability while minimizing systemic exposure, developing combination therapies that target complementary degenerative pathways, and identifying biomarkers for patient stratification and treatment monitoring. The promising preclinical results with this compound, particularly using systemic administration routes, support continued investigation of sphingolipid pathway modulation as a viable therapeutic strategy for preserving vision in retinitis pigmentosa patients.
The table below summarizes the core parameters for intraperitoneal administration of this compound based on recent animal studies.
| Parameter | Typical Protocol Specifications |
|---|---|
| Common Dosage | 0.3 mg/kg body weight [1] [2] |
| Dosage Range | 0.1 - 1.0 mg/kg body weight (dose-dependent studies) [3] [2] |
| Injection Volume | 50 μL (in saline) [1] |
| Dosing Frequency | Alternating days (e.g., Mon, Wed, Fri) over several weeks [1] |
| Vehicle | Saline (0.9% Sodium Chloride) [1] |
| Common Model | Adult C57BL/6J mice, Long-Evans rats, ApoE−/− mice [4] [1] [2] |
| Experiment Duration | 3 to 8 weeks [1] |
Recommended Workflow:
This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [3]. Its therapeutic effects are linked to this primary action.
Diagram: this compound inhibits SPT, reducing ceramide levels and activating the AMPK-PGC1α pathway to confer metabolic benefits [4] [5].
Key Evidence from Animal Studies:
The intraperitoneal injection of this compound at 0.3 mg/kg in a saline vehicle, administered on an alternating-day schedule, is a robust and reproducible protocol for probing the role of sphingolipid biosynthesis in various disease models. Researchers should account for its potential direct effects on brain neurochemistry and employ appropriate controls.
I hope this detailed protocol assists in your research planning. Would you like to explore specific formulations or animal models in more depth?
Retinal degeneration encompasses a group of progressive disorders characterized by photoreceptor loss and visual function decline, including retinitis pigmentosa (RP) and age-related macular degeneration (AMD). These conditions represent a significant cause of irreversible vision loss worldwide, with limited treatment options currently available. Myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis, has emerged as a promising therapeutic candidate for retinal degenerative conditions. Research has demonstrated that this compound administration lowers retinal ceramide levels and alleviates oxidative stress in pathological states, effectively slowing retinal degeneration in multiple genetic models of RP independent of the underlying mutation responsible for the disease [1] [2].
The intravitreal route of administration offers distinct advantages for retinal therapeutics, enabling direct delivery to the target tissue while potentially minimizing systemic exposure. This approach has become the standard of care for many retinal conditions, particularly with anti-vascular endothelial growth factor (VEGF) therapies for neovascular AMD. However, the application of intravitreal delivery for novel compounds like this compound requires careful protocol optimization to ensure efficacy, safety, and reproducibility [3] [4]. These application notes provide detailed methodologies for researchers investigating this compound's therapeutic potential in retinal degeneration models, with comprehensive protocols spanning formulation, administration, efficacy assessment, and safety evaluation.
This compound exerts its therapeutic effects through ceramide pathway modulation, which plays a central role in retinal cell survival and function. The diagram below illustrates the key molecular mechanisms through which this compound protects against retinal degeneration:
This compound's primary mechanism involves potent inhibition of serine palmitoyltransferase (SPT), preventing the condensation of serine and palmitoyl-CoA that forms 3-ketodihydrosphingosine - the initial step in de novo ceramide synthesis. This inhibition reduces accumulation of cytotoxic ceramides in retinal tissues, which has been demonstrated in multiple retinal degeneration models [1] [2]. Research in Tvrm4 mouse models of autosomal dominant retinitis pigmentosa has shown that this compound administration effectively lowers retinal ceramide levels, preserves photoreceptor function measured by electroretinography (ERG), and correlates with decreased indicators of retinal oxidative damage [2] [5].
Beyond ceramide reduction, this compound demonstrates pleiotropic effects including enhancement of cellular antioxidant defenses and inhibition of necroptotic pathways. In sodium iodate-induced AMD models, this compound has been shown to block the TNF-RIPK1/3 signaling pathway, inhibiting necroptosis of retinal pigment epithelial cells [6]. Additionally, this compound administration correlates with decreased levels of biochemical indicators of retinal oxidative damage and restoration of superoxide dismutase (Sod1) and caspase-3 levels, suggesting this molecule, or yet unidentified metabolites, act on cellular detoxification systems supporting cell survival [1] [2].
Table 1: this compound Formulation Protocols for Intravitreal Administration
| Component | Concentration | Vehicle/Solvent | Storage Conditions | Stability |
|---|---|---|---|---|
| This compound powder | ≥95% purity | DMSO (stock solution) | -20°C, desiccated | 6 months |
| Working solution | 1.88-10 mM in DMSO | Diluted in balanced salt solution | Prepared fresh | Use within 4 hours |
| Final formulation | 0.27-1.43 mM putative vitreal concentration | Sterile PBS or BSS | Room temperature, protected from light | Immediate use |
This compound (C₂₁H₃₉NO₆) is a fungal metabolite with limited aqueous solubility, requiring specific formulation approaches for intravitreal delivery. For in vivo studies, this compound is typically first dissolved in DMSO to create concentrated stock solutions (5-100 mM), which are then diluted in physiological buffers such as phosphate-buffered saline (PBS) or balanced salt solution (BSS) immediately before administration [2] [7]. The working concentration for intravitreal injection should be optimized based on the specific model and disease stage, with reported effective concentrations ranging from 1.88 to 10 mM in the injection solution [2].
Materials Required:
Procedure:
Animal Preparation: Dark-adapt animals for 4 hours prior to procedure. Administer anesthesia using intraperitoneal avertin (0.5 g/mL 2,2,2-tribromoethanol in ter-amylic alcohol; 20 μl/g body weight) or appropriate institutional approved anesthetic. Apply topical anesthetic (0.5% proparacaine or tetracaine) to ocular surface [2] [4].
Ocular Preparation: Perform surgical timeout confirming correct patient, eye, and solution. Instill 5% povidone-iodine solution onto ocular surface and allow to dwell for 30-60 seconds. Place sterile lid speculum to maintain eyelid retraction [4].
Injection Technique: Under surgical microscope guidance, insert 30-gauge needle connected to Hamilton syringe via plastic tubing. Enter the vitreous cavity approximately 1-2 mm posterior to the limbus in the superotemporal or inferotemporal quadrant. Slowly inject 1 μl of this compound solution or vehicle control over 10-15 seconds to minimize reflux [2].
Post-injection Care: Withdraw needle carefully and apply gentle pressure with cotton tip applicator if needed. Monitor animals until fully recovered from anesthesia. Apply antibiotic ointment if required by institutional protocol.
Critical Considerations:
Table 2: Efficacy Assessment Methods for this compound in Retinal Degeneration Models
| Assessment Method | Parameters Measured | Timeline Post-Injection | Expected Outcomes with this compound |
|---|---|---|---|
| Electroretinography (ERG) | Scotopic a-wave and b-wave amplitudes, implicit times | 24 hours, 7 days, 14 days, 28 days | Preservation of a-wave and b-wave amplitudes ≥30% compared to vehicle |
| Histological Analysis | Photoreceptor layer thickness, outer nuclear layer cell count, TUNEL-positive cells | 7 days and 28 days | ≥25% reduction in degenerative area, ≥40% decrease in apoptotic cells |
| Ceramide Quantification | LC-ESI-MS/MS of retinal tissue, specific ceramide species | 24 hours and 7 days | 30-50% reduction in total retinal ceramide levels |
| Oxidative Stress Markers | Sod1, caspase-3, lipid peroxidation products | 7 days and 28 days | Restoration of Sod1 levels, ≥35% reduction in caspase-3 activation |
| Retinal Imaging | OCT retinal layer thickness, SLO imaging | 7, 14, 28 days | Preservation of photoreceptor layer integrity |
Electroretinography (ERG) Protocol: ERGs should be recorded following standardized protocols under scotopic conditions. Animals should be dark-adapted overnight prior to testing. Anesthetize animals and place corneal electrodes with reference and ground electrodes appropriately positioned. Record responses to flash stimuli ranging from low (0.01 cd·s/m²) to high (10 cd·s/m²) intensities. Analyze a-wave and b-wave amplitudes and implicit times, comparing treated versus control eyes [2].
Histological Processing and Analysis: Enucleate eyes and fix in 4% paraformaldehyde for 2 hours. Process through graded sucrose solutions (10-30%) and embed in optimal cutting temperature compound. Section retinas at 12-14 μm thickness using a cryostat. Stain with hematoxylin and eosin or appropriate markers for photoreceptor cells (e.g., rhodopsin, cone arrestin). Quantify outer nuclear layer thickness and photoreceptor cell counts across superior, inferior, nasal, and temporal regions. Perform TUNEL staining according to manufacturer protocol to assess apoptosis [2].
Ceramide Quantification by LC-ESI-MS/MS: Homogenize retinal tissues in methanol-containing internal standards. Extract lipids using chloroform:methanol:water mixture. Separate ceramide species using reverse-phase C8 or C18 column with mobile phase of methanol/water/formic acid. Analyze using multiple reaction monitoring (MRM) for specific ceramide species. Normalize ceramide levels to total protein content or phospholipid content [7].
Oxidative Stress Marker Assessment: Measure Sod1 activity using commercial kits based on inhibition of superoxide-induced reduction of tetrazolium salts. Assess caspase-3 activation using fluorometric or colorimetric assays with specific substrates. Evaluate lipid peroxidation through measurement of thiobarbituric acid reactive substances (TBARS) or 4-hydroxynonenal (4-HNE) adducts using ELISA or Western blot [2] [1].
This compound has demonstrated a favorable safety profile in preclinical retinal studies when administered via intravitreal injection. In Tvrm4 mouse models, single intravitreal injections of this compound at concentrations up to 10 mM (1 μl volume) showed no evidence of acute retinal toxicity, inflammation, or structural damage based on histological assessment [2]. The therapeutic window appears sufficient for further development, with efficacy observed at concentrations of 0.27-1.43 mM putative vitreal concentration.
Systemic administration studies provide additional safety insights. Repeated intraperitoneal injections of this compound in mouse models (1.2 μg/dose for 5 consecutive days) were well-tolerated without overt systemic toxicity [2] [7]. However, route-specific considerations must be noted, as intratracheal this compound administration in allergic airway inflammation models demonstrated immune-modulatory effects, enhancing allergen-induced Th2 responses in some contexts [7].
This compound solutions in DMSO diluted in physiological buffers maintain chemical stability for at least 4 hours at room temperature when protected from light. The compound is compatible with standard intravitreal injection materials including glass syringes and polypropylene tubing. No special handling requirements beyond standard laboratory practices for research compounds have been reported.
Standard intravitreal injection risks apply, including potential for endophthalmitis, retinal detachment, cataract formation, and intraocular inflammation. These risks can be minimized through strict aseptic technique, proper animal preparation, and operator experience [4]. The low injection volume (1 μl in mice) minimizes intraocular pressure spikes and reflux potential.
The protocols outlined in this document provide a comprehensive framework for evaluating this compound as a therapeutic candidate for retinal degeneration through intravitreal delivery. The mutation-independent approach of targeting ceramide-mediated downstream pathways represents a promising strategy for addressing the genetic heterogeneity of retinal degenerative diseases. This compound's demonstrated efficacy in multiple models of retinal degeneration, combined with its favorable preclinical safety profile, supports its continued investigation as a potential clinical candidate.
Researchers utilizing these protocols should adhere to institutional guidelines for animal care and use, maintain rigorous quality control of compound formulations, and implement appropriate statistical analyses to ensure reproducible results. Further optimization of dosing regimens, combination therapies, and advanced delivery systems may enhance the therapeutic potential of this compound for treating retinal degenerative conditions.
Nonalcoholic fatty liver disease (NAFLD) represents a significant global health challenge, affecting approximately 25% of the adult population worldwide and encompassing a spectrum of liver conditions from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma [1]. The pathogenesis of NAFLD is complex and multifactorial, with recent research highlighting the crucial role of autophagy dysregulation in disease progression. Autophagy, an essential intracellular degradation process that maintains cellular homeostasis, is significantly impaired in NAFLD, contributing to hepatic lipid accumulation, inflammation, and cellular injury [1]. Importantly, ceramide, a bioactive sphingolipid, has emerged as a key mediator in NAFLD pathogenesis through its multiple effects on insulin resistance, oxidative stress, inflammation, and autophagy regulation [2].
Myriocin, a potent sphingolipid synthesis inhibitor isolated from Myriococcum albomyces, has demonstrated significant therapeutic potential in NAFLD models by specifically inhibiting serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway [2]. By reducing ceramide accumulation, this compound ameliorates hepatic steatosis, inflammation, and insulin resistance while restoring autophagic flux, positioning it as a promising candidate for investigating the interplay between lipid metabolism and autophagy in NAFLD [2] [3]. These application notes provide detailed methodologies and technical considerations for researchers studying this compound-induced autophagy regulation in NAFLD models, supporting the development of novel therapeutic strategies targeting the ceramide-autophagy axis.
The in vivo assessment of this compound's effects on autophagy and NAFLD progression utilizes Sprague-Dawley rats (6-8 weeks old) maintained under specific pathogen-free conditions with controlled temperature (22±2°C), humidity (50±10%), and 12-hour light/dark cycles [2]. The NAFLD model is established through administration of a high-fat diet (HFD) containing 88% standard diet, 10% lard, and 2% cholesterol for 16 weeks, with this compound intervention typically initiated after 8 weeks of HFD feeding to investigate therapeutic effects in established disease [2].
This compound Administration: Prepare this compound freshly in saline with minimal dimethyl sulfoxide (DMSO; final concentration <0.1%) as a vehicle. Administer this compound at 0.3 mg/kg via oral gavage on alternate days for 8 weeks. Control groups should include HFD-fed rats receiving vehicle alone and standard chow-fed rats as normal controls [2].
Body Weight and Food Intake Monitoring: Measure body weight weekly and calculate food consumption throughout the study period. These parameters provide essential indicators of metabolic status and treatment effects [2].
Sample Collection: After 16 weeks, collect fasting blood samples from the retro-orbital plexus under anesthesia followed by euthanasia. Excise liver tissues and divide for various analyses: fix portions in 4% paraformaldehyde for histology, snap-freeze in liquid nitrogen for molecular analyses, and preserve for ultrastructural examination [2].
Comprehensive histological and biochemical analyses are essential for evaluating NAFLD severity and treatment responses:
Histological Evaluation: Process paraformaldehyde-fixed liver tissues through graded ethanol dehydration, embed in paraffin, section at 4-5μm thickness, and stain with Haematoxylin and Eosin (H&E) for general morphology assessment. Use Oil Red O staining on snap-frozen sections to quantify lipid accumulation. Employ established scoring systems (e.g., NAFLD Activity Score) to evaluate steatosis, lobular inflammation, and hepatocyte ballooning [2].
Hepatic Triglyceride Content: Homogenize snap-frozen liver tissues in appropriate buffers and extract lipids using chloroform-methanol mixture. Quantify intrahepatic triglycerides using commercial assay kits according to manufacturer protocols, normalizing results to tissue weight [2].
Serum Biochemistry: Collect blood samples in serum separator tubes, allow clotting at room temperature, centrifuge at 3000×g for 15 minutes, and analyze serum for alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides using standard automated clinical chemistry analyzers [2].
The in vitro assessment utilizes HepG2 human hepatoblastoma cells (American Type Culture Collection) maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2]. To model hepatic steatosis:
Fatty Acid Treatment: Prepare a free fatty acid (FFA) mixture with a 1:2 ratio of palmitic acid (PA) to oleic acid (OA). Dissolve fatty acids in Milli-Q water supplemented with 1% fatty acid-free bovine serum albumin (BSA) by heating at 55°C for 10 minutes with occasional vortexing. Add the FFA mixture to culture medium at a final concentration of 0.5 mM and treat cells for 24 hours to induce lipid accumulation [2].
This compound Treatment: Prepare this compound stock solution in DMSO and dilute in culture medium to achieve final concentrations ranging from 10 nM to 1 μM, with DMSO concentration not exceeding 0.1%. Include vehicle control groups containing equivalent DMSO concentrations [2].
Experimental Groups: Establish three experimental conditions: (1) naïve cells without treatment; (2) FFA-treated cells (disease model); and (3) FFA + this compound-treated cells (treatment group) [2].
Oil Red O Staining and Triglyceride Quantification: After treatments, wash cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde for 15 minutes, and stain with Oil Red O working solution for 30 minutes. Capture representative images under brightfield microscopy. For quantitative analysis, extract Oil Red O dye with 100% isopropanol and measure absorbance at 510 nm. Alternatively, extract cellular lipids and quantify triglyceride content using commercial assay kits, normalizing to total cellular protein concentration [2].
Autophagy Flux Monitoring: Assess autophagy markers by western blot analysis of LC3-I/II conversion and p62/SQSTM1 degradation. Treat cells with or without chloroquine (20 μM) for 4 hours before harvesting to inhibit autophagosome-lysosome fusion and evaluate autophagic flux. Use antibodies against LC3 (to detect both LC3-I and lipidated LC3-II forms) and p62/SQSTM1, with β-actin as loading control [2].
Transcriptional Analysis of Autophagy and Lipid Metabolism Genes: Extract total RNA using TRIzol reagent according to manufacturer's instructions. Perform quantitative real-time PCR (qRT-PCR) to examine expression of genes involved in autophagy (e.g., ATG5, ATG7, Beclin-1) and fatty acid metabolism (e.g., Fabp1, Pparα, Cpt-1α, Acox-2) [2].
Table 1: Summary of this compound Effects in Preclinical NAFLD Models
| Parameter | HFD Model | HFD + this compound | Measurement Method | Biological Significance |
|---|---|---|---|---|
| Body Weight | Significantly increased | Reversed elevation | Weekly gravimetric measurement | Amelioration of obesity phenotype |
| Serum ALT/AST | Elevated | Significantly reduced | Automated chemistry analyzer | Hepatoprotection and reduced injury |
| Hepatic Triglycerides | Markedly increased | Reduced by ~40-60% | Oil Red O staining, biochemical assay | Attenuated hepatic steatosis |
| Ceramide Levels | Increased | Normalized | Lipidomics, mass spectrometry | Target engagement |
| LC3-II/LC3-I Ratio | Decreased | Restored | Western blot | Improved autophagic flux |
| p62/SQSTM1 | Accumulated | Reduced | Western blot, immunohistochemistry | Enhanced autophagic degradation |
| Inflammation Score | Significantly increased | Markedly reduced | Histological scoring | Attenuated steatohepatitis |
Studies demonstrate that this compound treatment at 0.3 mg/kg every other day for 8 weeks significantly ameliorates HFD-induced NAFLD progression in rodent models. This compound reversed body weight gain, improved serum transaminases, and reduced dyslipidemia [2]. Histopathological analysis revealed substantial improvement in hepatic steatosis, lobular inflammation, and hepatocyte ballooning following this compound intervention [2]. Importantly, this compound restored impaired hepatic autophagy, as evidenced by increased LC3-II/LC3-I ratio, reduced p62 accumulation, and correction of autophagy-related gene expression patterns [2].
Table 2: this compound-Mediated Molecular Changes in NAFLD Models
| Pathway | Key Molecules | Direction of Change | Functional Consequences |
|---|---|---|---|
| Ceramide Signaling | SPT, ceramide | Decreased | Reduced lipotoxicity, improved insulin signaling |
| Autophagy Flux | LC3-II, p62, Beclin-1 | Increased | Enhanced clearance of damaged organelles and lipids |
| Fatty Acid Oxidation | Pparα, Cpt-1α, Acox-2 | Increased | Enhanced mitochondrial β-oxidation |
| Endoplasmic Reticulum Stress | CHOP, GRP78, ATF6 | Decreased | Reduced apoptosis and improved protein folding |
| Insulin Signaling | IRS-2, Akt phosphorylation | Increased | Improved glucose homeostasis |
| Lipid Metabolism | Fabp1, SREBP-1c | Normalized | Reduced lipogenesis, improved lipid handling |
| Mitochondrial Function | PGC-1α, TFAM | Increased | Enhanced oxidative phosphorylation |
The therapeutic effects of this compound in NAFLD models are mediated through coordinated modulation of multiple interconnected pathways. This compound's primary action involves inhibition of de novo ceramide synthesis, which reduces lipotoxicity and ameliorates insulin resistance [2] [3]. This metabolic improvement is accompanied by restoration of autophagic flux, enhancing the clearance of damaged organelles and lipid droplets through lipophagy [2]. Additionally, this compound reduces endoplasmic reticulum stress and associated apoptosis, while promoting mitochondrial fatty acid oxidation through upregulation of key transcriptional regulators including Pparα and its target genes [2] [3].
This compound Handling and Stability: this compound is light-sensitive and requires protection from light during preparation and administration. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Confirm this compound activity using appropriate bioassays when stored for extended periods [2].
Autophagy Flux Interpretation: Accurate assessment of autophagy requires distinction between autophagy induction versus impaired degradation. Always include lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) in experimental designs to evaluate true autophagic flux. Combine multiple readouts including LC3-III conversion, p62 degradation, and autophagosome quantification by electron microscopy for comprehensive assessment [1] [2].
Ceramide Measurement: For comprehensive ceramide profiling, utilize lipidomic approaches such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Extract lipids using methyl tert-butyl ether (MTBE)-based methods and separate using reverse-phase chromatography with appropriate internal standards for quantification [2].
Animal Model Selection: The HFD model containing 10% lard and 2% cholesterol effectively recapitulates key features of human NAFLD, including steatosis, inflammation, and autophagy impairment. For studies focused on advanced NASH with fibrosis, consider extending HFD feeding to 24-36 weeks or incorporating additional dietary components such as fructose in drinking water to accelerate disease progression [2].
Variable this compound Efficacy: If inconsistent responses to this compound are observed, verify proper storage conditions, confirm solution preparation methodology, and consider monitoring ceramide levels directly to confirm target engagement. Biological variability can be minimized by using animals from the same batch, age, and sex [2].
Incomplete Autophagy Restoration: If this compound only partially restores autophagy parameters, consider combination approaches with other autophagy enhancers or evaluate potential compensatory mechanisms. Ensure that chloroquine treatment effectively blocks lysosomal degradation in your experimental system by including appropriate controls [2].
Assessment of Lipophagy: To specifically evaluate lipid droplet autophagy, employ multiple complementary approaches including transmission electron microscopy to identify autophagosomes engulfing lipid droplets, immunostaining for LC3 and lipid droplet proteins (e.g., perilipin family members), and monitoring of lipid turnover in the presence of lysosomal inhibitors [1].
The diagram below illustrates the molecular mechanisms through which this compound regulates autophagy and ameliorates NAFLD pathogenesis.
This compound represents a promising pharmacological tool for investigating the relationship between ceramide signaling and autophagy regulation in NAFLD. The detailed protocols provided in these application notes enable comprehensive evaluation of this compound's effects on autophagy restoration and metabolic improvement in both in vivo and in vitro NAFLD models. The mechanistic insights gained from these approaches support the therapeutic targeting of the ceramide-autophagy axis in NAFLD and related metabolic disorders. Researchers should consider integrating these methodologies with emerging technologies including single-cell RNA sequencing, spatial transcriptomics, and advanced live-cell imaging to further elucidate the temporal and spatial dynamics of this compound-induced autophagy regulation in different liver cell populations.
This compound is a potent antifungal and immunosuppressive natural product that functions primarily through the inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By selectively targeting SPT, which catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, this compound effectively depletes cellular levels of key sphingolipids including ceramides, sphingomyelins, and complex glycosphingolipids. This disruption in sphingolipid metabolism induces significant alterations in membrane physical properties, lipid organization, and membrane-associated processes, making this compound a valuable research tool for investigating membrane biophysics and potential therapeutic applications.
The biophysical consequences of sphingolipid depletion extend beyond simple compositional changes, affecting membrane microdomain organization, transbilayer asymmetry, and lipid-protein interactions. As sphingolipids preferentially interact with cholesterol to form liquid-ordered membrane domains (often termed "lipid rafts"), their depletion fundamentally alters the nanoscale organization of plasma membranes. This application note provides a comprehensive methodological framework for investigating this compound-induced biophysical modifications of plasma membranes, with detailed protocols, expected outcomes, and technical considerations for researchers in membrane biology, pharmacology, and drug development.
Table 1: this compound's Primary Molecular Targets and Functional Consequences
| Target | Effect | Downstream Consequences | Experimental Evidence |
|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | Competitive inhibition | Depletion of sphingolipids (ceramide, sphingomyelin) | Reduced sphingomyelin levels in CHO cells [1] |
| Sphingolipid biosynthesis | Blockade of de novo pathway | Alteration in membrane lipid composition | 2-fold decrease in lysenin staining (SM marker) [1] |
| Membrane physical properties | Increased fluidity, decreased mechanical strength | Reduced laurdan GP and breakthrough force [1] | |
| Intracellular targets (Fusarium) | Interaction with dsDNA, disruption of ribosome biogenesis | Impaired protein synthesis, cell death [2] | |
| MRP1 transport activity | Enhanced efflux function after prolonged exposure | Increased drug resistance potential [3] |
The following diagram illustrates this compound's primary mechanism of action and its downstream effects on membrane biophysical properties:
This compound treatment induces consistent, measurable changes in key membrane biophysical parameters across multiple experimental systems. The depletion of sphingomyelin, a crucial structural component that interacts with cholesterol to form liquid-ordered membrane domains, directly impacts membrane mechanical properties, lipid packing density, and lateral organization. The following table summarizes the quantitatively documented effects of this compound treatment on membrane physical properties:
Table 2: Experimentally Documented Biophysical Changes Following this compound Treatment
| Parameter | Measurement Technique | Effect of this compound | Magnitude of Change | Biological System |
|---|---|---|---|---|
| Sphingomyelin content | Lipidomics, lysenin staining | Marked decrease | >50% reduction after 72h [1] | CHO cells |
| Membrane molecular order | Laurdan generalized polarization (GP) | Decreased | Significant reduction [1] | CHO plasma membranes |
| Mechanical resistance | Atomic force microscopy (AFM) breakthrough force | Decreased | Significant reduction [1] | CHO plasma membranes |
| MRP1 transport activity | substrate efflux assays | Increased after prolonged treatment | 2-fold increase [3] | MRP1-expressing cells |
| Cholesterol accessibility | Cholesterol-binding probes | Increased | Consistent increase [4] | Model membranes |
| Membrane compensation | GPL saturation analysis | Increased saturated GPLs | Partial homeostasis [1] | CHO plasma membranes |
The membrane biophysical alterations induced by this compound extend beyond simple lipid composition changes to functional consequences for membrane-associated processes. Notably, the reduction in breakthrough force observed by AFM indicates substantially compromised mechanical integrity, which could influence cellular processes such as endocytosis, migration, and resistance to mechanical stress. The parallel decrease in laurdan GP values reflects increased membrane fluidity and reduced lipid packing density, consistent with the disruption of sphingolipid-cholesterol interactions that normally promote liquid-ordered domain formation.
Purpose: This protocol describes standardized procedures for treating mammalian cells with this compound to achieve sphingolipid depletion while maintaining cell viability, enabling investigation of sphingolipid-dependent membrane processes.
Materials:
Procedure:
Technical Notes:
Purpose: To isolate purified plasma membrane fractions and quantitatively analyze lipid compositional changes following this compound treatment.
Materials:
Procedure:
Technical Notes:
Purpose: To assess membrane lipid packing and molecular order in native and this compound-treated membranes.
Materials:
Procedure:
Purpose: To quantitatively evaluate the mechanical resistance of native and this compound-treated plasma membranes.
Materials:
Procedure:
The experimental workflow for comprehensive membrane biophysical characterization is summarized below:
The biophysical effects of this compound on plasma membranes extend beyond basic research applications, revealing potential therapeutic avenues for various pathological conditions. The relationship between these membrane effects and therapeutic applications involves multiple interconnected pathways:
Metabolic Disease Applications: Recent evidence demonstrates that this compound restores metabolic homeostasis in models of diet-induced obesity. In mice fed high-AGE (advanced glycation end products) diets, this compound treatment reduced body weight gain by 76%, alleviated hepatic steatosis, lowered fasting blood glucose by 44.5%, and significantly improved lipid profiles [5]. These effects involve AMPK-PGC1α pathway activation, enhanced mitochondrial biogenesis (2.1-fold increase in mtDNA), and increased adipose tissue thermogenesis via UCP1 upregulation, highlighting how membrane-initiated effects can translate to systemic metabolic benefits.
Antifungal Applications: this compound exhibits potent activity against fungal pathogens like Fusarium oxysporum through combined membrane and intracellular effects. Beyond membrane disruption, this compound interacts with fungal dsDNA and disrupts ribosome biogenesis pathways, particularly targeting the RIOK2 kinase and impairing translation [2]. Transcriptomic analyses reveal that this compound affects 2238 differentially expressed genes, primarily in metabolic and genetic information processing pathways, providing multiple mechanisms for fungal growth inhibition.
Cancer and Drug Resistance Implications: this compound's modulation of membrane properties significantly influences drug transport systems. Prolonged treatment (7 days) increases MRP1 transport activity twofold without changing intrinsic transporter activity, instead promoting MRP1 recruitment into lipid raft domains [3]. This finding has crucial implications for combination therapies, where this compound pretreatment could potentially enhance chemotherapeutic efficacy by altering membrane partitioning and access to drug targets.
Viability and Growth Artifacts: Researchers should carefully optimize this compound concentrations and treatment durations to avoid confounding viability effects. The significant growth inhibition observed in CHO cells under sphingolipid-deficient conditions [1] necessitates appropriate controls and careful data interpretation. Supplementation with sphinganine or sphingomyelin can help distinguish specific sphingolipid-dependent effects from general toxicity.
Compensatory Metabolic Responses: Cells activate homeostatic mechanisms to counter sphingolipid depletion, including increased synthesis of fully saturated glycerophospholipids and reduced polyunsaturated species [1]. These compensatory changes themselves influence membrane properties and should be characterized through comprehensive lipidomics in each experimental system.
Temporal Considerations: The effects of this compound treatment evolve over time, with some responses (like MRP1 activation) requiring prolonged exposure (7 days) while others (sphingomyelin depletion) are maximal within 72 hours [1] [3]. Time-course experiments are essential to distinguish primary from adaptive responses.
Cell-Type Specificity: Responses to this compound vary significantly across cell types, influenced by endogenous lipid composition, metabolic flexibility, and expression of alternative salvage pathways. Preliminary dose-response and time-course experiments are recommended when applying these protocols to new cellular models.
This compound serves as a powerful experimental tool for investigating the biophysical consequences of sphingolipid depletion in plasma membranes. The standardized protocols outlined in this application note enable researchers to quantitatively characterize changes in membrane composition, physical properties, and organizational features following SPT inhibition. The documented effects—including reduced mechanical resistance, increased fluidity, altered domain organization, and modulated transporter activity—highlight the crucial role of sphingolipids in maintaining membrane integrity and function.
Beyond basic research applications, the membrane-modifying effects of this compound have significant implications for therapeutic development in metabolic diseases, fungal infections, and cancer. The integrated methodological approach presented here, combining lipidomics, biophysical techniques, and functional assays, provides a comprehensive framework for advancing our understanding of membrane biology and developing sphingolipid-targeted therapeutic strategies.
Sphingolipids represent a fundamental class of membrane lipids that play crucial structural roles in cellular membranes while also participating in key signaling pathways regulating cell proliferation, differentiation, and apoptosis. The de novo synthesis of sphingolipids begins with the enzyme serine palmitoyltransferase (SPT), which catalyzes the rate-limiting condensation of palmitoyl-CoA and L-serine to form 3-ketodihydrosphingosine. This compound (also known as ISP-1) is a potent SPT inhibitor that effectively blocks this initial step in the sphingolipid biosynthesis pathway, thereby depleting cellular levels of downstream sphingolipids including ceramides, sphingomyelins, and complex glycosphingolipids.
The specific inhibition of SPT by this compound makes it an invaluable research tool for investigating sphingolipid functions in mammalian cells. In CHO cells, this compound treatment results in marked decreases in sphingomyelin levels, leading to significant alterations in membrane physical properties and cellular functions. Research has demonstrated that this compound-induced sphingolipid depletion causes reduced membrane molecular order and decreased mechanical resistance in CHO cell plasma membranes, while also triggering homeostatic compensation through changes in glycerophospholipid composition [1]. Beyond membrane effects, sphingomyelin depletion has been shown to impair phosphatidylserine flip-flop, promote cholesterol efflux, and when prolonged, can even disrupt nuclear membrane integrity and contribute to genomic instability [2] [3].
This protocol describes a standardized method for sphingolipid depletion in Chinese Hamster Ovary (CHO) cells using this compound, a specific inhibitor of serine palmitoyltransferase (SPT). The procedure enables researchers to investigate the functional consequences of sphingolipid reduction on membrane biophysical properties, protein trafficking, signaling pathways, and cellular metabolism. The optimized treatment conditions outlined below are derived from published studies that have thoroughly characterized the lipidomic changes and biophysical effects of this compound-mediated SPT inhibition in CHO cells [1].
Cell Maintenance: Culture wild-type CHO cells in standard medium (DMEM/F-12 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. Maintain cells in exponential growth phase by passaging at 70-80% confluence.
Treatment Preparation:
This compound Treatment:
Optional Rescue Experiments: To confirm specificity of this compound effects, supplement this compound-containing deficient medium with:
Table 1: Key Parameters for this compound Treatment in CHO Cells
| Parameter | Optimal Condition | Alternative Conditions | Purpose |
|---|---|---|---|
| This compound concentration | 2.5 µM | 0.5-5 µM | Complete SPT inhibition |
| Serum concentration | 0.04% FBS | 0.1-0.5% FBS | Enhanced sphingolipid depletion |
| Treatment duration | 72 hours | 24-96 hours | Maximal sphingomyelin reduction |
| Cell density | 1×10⁵ cells/mL | 0.5-2×10⁵ cells/mL | Optimal growth conditions |
| Vehicle control | 0.1% DMSO | 0.05-0.2% DMSO | Control for solvent effects |
Lysenin Staining: Use non-toxic NT-lysenin-mCherry to detect sphingomyelin in plasma membrane.
Lipidomic Analysis: Extract lipids and analyze by mass spectrometry to quantify changes in:
The lysenin-based assay provides a specific and sensitive method for detecting sphingomyelin reduction in this compound-treated cells. Lysenin, a peptide toxin that specifically binds to sphingomyelin in membranes, can be expressed as a non-toxic fragment fused to mCherry (NT-lysenin-mCherry) for visualization. The procedure involves staining live cells with this reagent for 30 minutes at 37°C, followed by thorough washing with phosphate-buffered saline (PBS) to remove unbound reagent. Cells can then be analyzed using either confocal microscopy for spatial distribution assessment or flow cytometry for quantitative population-based measurements. Expected results show that CHO cells treated with this compound for 72 hours in sphingolipid-deficient medium exhibit barely detectable lysenin staining, appearing as only minimal punctate signals, compared to robust staining in control cells [1].
For quantitative assessment using flow cytometry, researchers should note that significant reduction in lysenin signal (approximately 50%) is detectable within the first 24 hours of this compound treatment, with nearly complete ablation of signal by 72 hours. It is important to include appropriate controls, including cells grown in standard medium with and without this compound, and cells grown in sphingolipid-deficient medium without this compound. The latter control is particularly important as it helps distinguish the effects of serum reduction alone from specific this compound-mediated SPT inhibition [1].
For a comprehensive assessment of lipid changes following this compound treatment, mass spectrometry-based lipidomic analysis provides the most complete picture. This approach enables quantification of not only the expected reductions in sphingomyelin and ceramide species, but also the compensatory changes in glycerophospholipid composition that cells employ to maintain membrane integrity. Sample preparation involves lipid extraction from purified plasma membrane fractions or whole cells using standard methods such as Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction. The extracted lipids are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring for targeted sphingolipid species or data-dependent acquisition for global lipid profiling.
Expected findings from lipidomic analysis of this compound-treated CHO cells include:
These lipidomic changes correlate with functional alterations in membrane properties, providing a molecular basis for the observed biophysical effects [1].
The membrane physical properties of sphingolipid-depleted CHO cells can be characterized using two complementary biophysical techniques: Laurdan generalized polarization (GP) and atomic force microscopy (AFM). Laurdan GP measures the molecular order of membrane lipids by assessing the hydration-dependent spectral shift of the Laurdan fluorescent probe, with higher GP values indicating more ordered membrane domains. The procedure involves labeling cells with Laurdan (100 nM final concentration) for 30 minutes at 37°C, followed by fluorescence measurement with excitation at 350 nm and emission collection at both 440 nm and 490 nm. The GP value is calculated as (I₄₄₀ - I₄₉₀)/(I₄₄₀ + I₄₉₀), where I represents intensity at the specified wavelength. This compound-treated CHO cells typically exhibit significantly lower GP values, indicating increased membrane fluidity due to sphingomyelin depletion [1].
Atomic force microscopy provides complementary information about the mechanical properties of sphingolipid-depleted membranes. Using AFM in force spectroscopy mode, the breakthrough force (also known as nanomechanical resistance) can be quantified by measuring the force required for the AFM tip to penetrate the plasma membrane. The procedure involves cultivating cells on glass coverslips, mounting them in the AFM liquid chamber, and approaching the cell surface with a sharp cantilever (typical spring constant 0.1 N/m) at a constant rate (0.5-1 µm/s). Force-distance curves are collected from multiple points on each cell, and the breakthrough event is identified as a sudden deflection in the retraction curve. This compound-treated CHO cells demonstrate reduced breakthrough forces, reflecting decreased mechanical stability resulting from sphingolipid depletion [1].
Sphingomyelin depletion has significant implications for cholesterol trafficking and efflux, making cholesterol transport assays particularly relevant for characterizing this compound-treated cells. The cholesterol efflux assay typically involves labeling cellular cholesterol pools with [³H]-cholesterol (1 µCi/mL) for 24 hours, followed by equilibration in serum-free medium for 4-6 hours. Cells are then incubated with cholesterol acceptors such as apolipoprotein A-I (apoA-I, 5-10 µg/mL) for 4-6 hours, after which the media is collected and centrifuged to remove debris. Radioactivity in both media and cells is measured by scintillation counting, and percent efflux is calculated as 100 × (media dpm)/(media dpm + cell dpm). Studies have shown that sphingomyelin depletion by this compound treatment enhances cholesterol efflux to apoA-I through both ABCA1-dependent and independent mechanisms [2] [4].
The mechanistic basis for enhanced cholesterol efflux in sphingomyelin-depleted cells involves impaired inward translocation (flip) of phosphatidylserine, leading to increased exposure of anionic phospholipids on the outer leaflet. This membrane remodeling creates a favorable environment for cholesterol extraction by acceptors. Researchers can further characterize this mechanism using NBD-labeled phosphatidylserine flip assays, where the rate of fluorescent lipid internalization is measured in control versus this compound-treated cells. Typically, sphingomyelin-depleted cells show reduced NBD-PS internalization, consistent with impaired flippase activity [2].
Figure 1: this compound's Cellular Effects - This diagram illustrates the central mechanism of this compound action through inhibition of serine palmitoyltransferase (SPT) and the downstream consequences on membrane properties and cellular functions.
Successful implementation of sphingolipid depletion protocols requires attention to several potential technical challenges. One common issue is incomplete sphingolipid depletion, which may result from insufficient treatment duration or inadequate serum reduction. The optimization experiments indicate that maximal sphingomyelin depletion requires at least 72 hours of treatment with 2.5 µM this compound in medium containing 0.04% FBS. Researchers should verify depletion efficiency through lysenin staining or lipidomic analysis for each experiment. Another frequent concern is reduced cell viability under prolonged sphingolipid depletion conditions. While this compound treatment itself is not highly toxic (approximately 84% viability after 72 hours), the combination with severe serum restriction can impact cell health. Consider testing intermediate serum concentrations (0.1-0.5%) if viability becomes problematic while still maintaining substantial sphingolipid depletion [1].
The specificity of this compound effects should be confirmed through appropriate rescue experiments. Supplementation with 8 µM sphinganine or 40 µM sphingomyelin should partially reverse the phenotypic effects of this compound treatment, confirming that observed changes are specifically due to sphingolipid depletion rather than off-target effects. Additionally, researchers should be aware that this compound treatment triggers homeostatic compensation through remodeling of glycerophospholipid composition, with cells increasing synthesis of fully saturated species while decreasing polyunsaturated glycerophospholipids. This compensatory mechanism partially maintains membrane order but does not fully restore the biophysical properties of sphingolipid-replete membranes [1].
Table 2: Troubleshooting Guide for this compound-Mediated Sphingolipid Depletion
| Problem | Potential Cause | Solution | Prevention |
|---|---|---|---|
| Incomplete sphingomyelin depletion | Insufficient treatment duration | Extend treatment to 72 hours | Validate with lysenin staining |
| Poor cell viability | Combined stress of this compound and low serum | Increase FBS to 0.1-0.5% | Monitor viability with Annexin-V/PI staining |
| Variable effects between experiments | Inconsistent serum batches | Test and pre-select FBS batch | Use the same FBS batch for series of experiments |
| Lack of phenotypic response | Inadequate this compound activity | Verify inhibitor stock concentration and storage | Prepare fresh this compound stock solutions |
| Unspecific effects | Off-target drug actions | Include sphinganine rescue control | Use multiple approaches to confirm findings |
For studies requiring acute sphingolipid depletion, bacterial sphingomyelinase treatment provides a rapid alternative to this compound-mediated inhibition of synthesis. Sphingomyelinase hydrolyzes plasma membrane sphingomyelin, resulting within minutes in ceramide production and sphingomyelin depletion. This approach is particularly useful for studying acute signaling events or membrane dynamics, though it does not affect intracellular sphingolipid pools. The combination of multiple approaches—chemical inhibition, genetic ablation, and enzymatic degradation—provides the most compelling evidence for sphingolipid-specific effects in cellular processes [2].
The this compound-mediated sphingolipid depletion protocol has broad applications across biomedical research and drug discovery pipelines. In basic research, this approach enables investigation of fundamental biological processes including membrane trafficking, signal transduction, and organelle biology. Recent studies have revealed that sphingolipid synthesis, particularly the production of long-chain bases, is essential for proper nuclear membrane expansion during cell division. Inhibition of SPT with this compound disrupts nuclear membrane integrity and leads to abnormal nuclear morphology and genomic instability, highlighting the critical role of sphingolipids in cell division [3].
In the context of metabolic disease research and therapeutic development, this compound has demonstrated promising effects in restoring metabolic homeostasis. Preclinical studies have shown that this compound treatment counteracts diet-induced obesity, ameliorates hepatic steatosis, improves glucose homeostasis, and normalizes lipid parameters through activation of AMPK-PGC1α signaling. These systemic metabolic benefits highlight the potential of sphingolipid modulation as a therapeutic strategy for metabolic syndrome and related disorders [5]. The CHO cell protocol described here provides a foundational cellular model for initial screening and mechanism investigation in such therapeutic applications.
For drug development applications, the sphingolipid depletion protocol can be adapted for high-content screening to identify compounds that modulate sphingolipid-dependent processes or compensate for sphingolipid-related defects. The robust biophysical and morphological changes associated with sphingolipid depletion provide quantifiable readouts for such screens. Additionally, this cellular model can help elucidate mechanisms of action for existing drugs and contribute to understanding sphingolipid-related side effects or therapeutic benefits of various pharmaceutical agents.
Tumor-associated macrophages (TAMs) represent a predominant immune cell population within the tumor microenvironment (TME), playing pivotal roles in various aspects of tumor progression including initiation, angiogenesis, metastasis, immunosuppression, and therapy resistance. [1] TAMs exhibit remarkable plasticity and heterogeneity, broadly existing along a spectrum between pro-inflammatory, anti-tumor M1-like phenotypes and anti-inflammatory, pro-tumor M2-like phenotypes. [2] [3] Within most solid tumors, TAMs predominantly display M2-like characteristics that promote tumor growth and immune evasion through multiple mechanisms: secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF), expression of immunosuppressive cytokines such as IL-10 and TGF-β, recruitment of regulatory T cells, and enhancement of tumor cell invasion and metastasis. [4] [3]
This compound, a natural compound isolated from Mycelia sterilia, has emerged as a promising immunomodulatory agent capable of reprogramming TAMs. Originally identified as an immunosuppressant, this compound has demonstrated significant anti-tumor activity in preclinical models. [1] Recent research has elucidated that this compound specifically targets macrophage differentiation and polarization processes, shifting the balance from pro-tumor M2-like TAMs toward anti-tumor M1-like phenotypes. This application note provides comprehensive experimental protocols and technical details for researchers investigating this compound's mechanisms and therapeutic potential in modulating TAM polarization, with the goal of facilitating standardized approaches across laboratories and accelerating translational development.
This compound exerts its effects on TAMs through multiple interconnected mechanisms that ultimately reshape the tumor microenvironment. The compound significantly suppresses monocyte-to-macrophage differentiation and specifically inhibits M2 polarization of macrophages while sparing M1 polarization. [1] This selective inhibition is particularly advantageous for cancer immunotherapy, as it preferentially targets the pro-tumor macrophage population while preserving anti-tumor functions. At the molecular level, this compound treatment results in downregulation of M2-associated markers including CD206, CD163, and arginase-1 (Arg1), while maintaining expression of M1 markers such as CD86 and iNOS. [1] Additionally, this compound potently inhibits the secretion of pro-angiogenic factors, most notably VEGF, thereby disrupting the tumor vascular network and impairing nutrient delivery to tumor cells. [1]
The PI3K/Akt/mTOR signaling pathway has been identified as the primary molecular target through which this compound modulates macrophage polarization. [1] This pathway serves as a critical regulatory hub that integrates various environmental cues to determine macrophage polarization fate. This compound treatment significantly suppresses phosphorylation of key signaling components along this pathway, including PI3K p85, Akt Ser473, and mTOR targets. [1] The inhibition of this pathway leads to downstream effects on transcription factors that govern M2 polarization, such as STAT6 and IRF4, while potentially enhancing activity of M1-associated transcription factors including NF-κB and STAT1. [5] [6] This transcriptional reprogramming results in suppressed expression of anti-inflammatory cytokines (e.g., IL-10, TGF-β) and enhanced production of pro-inflammatory mediators (e.g., TNF-α, IL-12) in response to appropriate stimulation.
The diagram below illustrates the core signaling pathway through which this compound modulates macrophage polarization:
Figure 1: this compound modulates macrophage polarization through PI3K/Akt/mTOR pathway inhibition. This compound suppresses the PI3K/Akt/mTOR signaling axis, leading to inhibition of M2 polarization and reduction in VEGF secretion and anti-inflammatory cytokine production. This reprogramming effect shifts the balance from pro-tumor M2-like TAMs toward anti-tumor M1-like phenotypes, ultimately inhibiting tumor growth, angiogenesis, and immunosuppression.
Protocol 1: Monocyte-Derived Macrophage Differentiation and this compound Treatment
Protocol 2: Macrophage Phenotype Characterization
Flow Cytometry Analysis:
Gene Expression Analysis:
Cytokine Secretion Profiling:
Protocol 3: Angiogenesis and Endothelial Cell Function Assays
Endothelial Cell Permeability:
Tube Formation Assay:
Protocol 4: Phagocytosis Assay
Protocol 5: Animal Models and Treatment Regimens
Tumor Models:
This compound Administration:
Tumor Monitoring:
Protocol 6: Immune Cell Profiling in Tumors
Tumor Processing:
Flow Cytometry Panel for TAMs:
Immunofluorescence Staining:
Table 1: this compound effects on macrophage polarization and tumor growth in experimental models
| Parameter | Effect of this compound | Experimental System | Measurement Method | Significance |
|---|---|---|---|---|
| M2 Macrophage Polarization | ~60% reduction | Mouse allograft model | Flow cytometry (CD206+ F4/80+) | p < 0.001 |
| M1 Macrophage Polarization | No significant change | Mouse allograft model | Flow cytometry (CD86+ F4/80+) | p > 0.05 |
| VEGF Secretion | ~45% decrease | M2 macrophage culture | ELISA | p < 0.01 |
| Tumor Growth | ~50% inhibition | Mouse allograft model | Tumor volume measurement | p < 0.01 |
| Survival Rate | Enhanced with cisplatin combo | Mouse allograft model | Kaplan-Meier analysis | p < 0.05 |
| PI3K/Akt/mTOR Pathway | Significant suppression | M2 macrophage culture | Western blot | p < 0.001 |
Table 2: Optimal this compound concentrations for experimental applications
| Application | Concentration Range | Duration | Vehicle | Key Outcomes |
|---|---|---|---|---|
| In vitro macrophage differentiation | 0.5-2 μM | Throughout differentiation (6 days) | DMSO (<0.1%) | ~40% reduction in M2 markers |
| In vitro M2 polarization inhibition | 1-5 μM | 24-48 hours (during polarization) | DMSO (<0.1%) | ~60% reduction in CD206+ cells |
| In vivo monotherapy | 2.5 mg/kg | Every other day, 3-4 weeks | Saline with minimal DMSO | ~50% tumor growth inhibition |
| In vivo combination with cisplatin | 2.5 mg/kg + 3 mg/kg | This compound: every other day; Cisplatin: weekly | Saline | Significant survival benefit |
The synergistic potential of this compound with conventional chemotherapeutics and immunotherapies represents a promising avenue for cancer treatment development. Preclinical studies have demonstrated that this compound significantly enhances the efficacy of cisplatin, resulting in improved tumor growth control and survival rates in mouse models. [1] This combination approach leverages complementary mechanisms of action: while cisplatin directly targets rapidly dividing tumor cells, this compound modulates the immunosuppressive tumor microenvironment by reprogramming TAMs, thereby enhancing overall anti-tumor immunity.
Several rational combination strategies can be considered based on current understanding of TAM biology and this compound's mechanism:
With Immune Checkpoint Inhibitors: this compound-induced repolarization of M2 TAMs to M1 phenotypes may reverse T-cell suppression and enhance response to anti-PD-1/PD-L1 therapies. [7] [3] The remodeling of the tumor microenvironment through TAM reprogramming can potentially overcome resistance mechanisms that limit the efficacy of checkpoint blockade monotherapy.
With Phagocytosis Checkpoint Blockers: Combining this compound with CD47-SIRPα pathway inhibitors may produce synergistic effects by simultaneously enhancing macrophage-mediated phagocytosis while increasing the proportion of phagocytically active M1-like macrophages. [7] [8] This approach targets both the intrinsic phagocytic capability of macrophages and their polarization state.
With Angiogenesis Inhibitors: Given this compound's suppressive effects on VEGF secretion from TAMs, combination with anti-angiogenic agents may provide enhanced control of tumor vasculature through targeting both tumor cell-derived and macrophage-derived pro-angiogenic factors. [1]
The translational development of this compound as a therapeutic agent requires careful attention to formulation strategies that maximize efficacy while minimizing potential off-target effects. Several innovative approaches show promise for enhancing this compound's therapeutic index:
Nanoparticle-Based Delivery Systems: Encapsulation of this compound in targeted nanoparticles can improve tumor-specific delivery while reducing systemic exposure. Approaches utilizing macrophage-specific ligands (e.g., mannose receptors) on nanoparticle surfaces may further enhance specificity for TAMs. [8] These systems leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting while incorporating active targeting moieties for macrophage-specific engagement.
Biomaterial-Assisted Delivery: The use of engineered biomaterials such as macrophage-derived microparticles or exosomes can improve this compound's bioavailability and tumor penetration. [8] These platforms potentially allow for enhanced accumulation in the tumor microenvironment and more sustained release kinetics, maintaining effective concentrations at the target site while minimizing peak plasma levels associated with toxicity.
TME-Responsive Systems: Designing delivery systems that respond to tumor-specific cues such as acidic pH, elevated protease activity, or reactive oxygen species can further improve the specificity of this compound release within the tumor microenvironment. [8] These smart delivery approaches represent an advanced strategy for maximizing on-target effects while limiting systemic exposure.
The following DOT language scripts can be used to visualize key signaling pathways and experimental workflows discussed in this application note:
Figure 2: Experimental workflow for evaluating this compound-mediated TAM modulation. This comprehensive approach integrates in vitro characterization with in vivo validation to thoroughly investigate this compound's effects on macrophage polarization and function.
This compound represents a promising therapeutic candidate for reprogramming tumor-associated macrophages through selective inhibition of M2 polarization via the PI3K/Akt/mTOR signaling pathway. The protocols and application notes provided herein establish standardized methodologies for evaluating this compound's effects on macrophage biology across in vitro and in vivo systems. The synergistic potential of this compound with conventional chemotherapeutics and emerging immunotherapies warrants further investigation in preclinical models and ultimately clinical trials. Researchers are encouraged to adapt these protocols to their specific experimental systems while maintaining core methodological principles to ensure reproducibility and comparability across studies.
Myriocin, a sphingosine analogue natural product produced by Bacillus amyloliquefaciens LZN01, demonstrates significant antifungal activity against Fusarium oxysporum f. sp. niveum (Fon), the causal agent of Fusarium wilt in watermelon. This compound's dual mechanism of action targets both the fungal cell membrane and intracellular processes, making it a promising biocontrol agent for managing soil-borne fungal diseases. Through inhibition of serine palmitoyltransferase (SPT), the first committed enzyme in sphingolipid biosynthesis, this compound disrupts membrane integrity and cellular function, leading to fungal cell death. These application notes provide researchers with comprehensive protocols and data to facilitate the development of this compound-based antifungal strategies.
This compound ((2S,3R,4R,6E)-2-Amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid), also known as Antibiotic ISP-1 or thermozymocidin, is a non-proteinogenic amino acid originally derived from the entomopathogenic fungus Isaria sinclairii [1]. This compound is a very potent inhibitor of serine palmitoyltransferase (SPT), which catalyzes the first committed step in sphingolipid biosynthesis [1]. Sphingolipids are essential membrane constituents in eukaryotic cells, playing critical roles in membrane structure, fluidity, and signaling pathways [2] [3].
The interest in this compound as an antifungal agent has grown due to the need for environmentally friendly alternatives to chemical fungicides for managing soil-borne diseases like Fusarium wilt [2]. Traditional chemical fungicides pose environmental risks and can lead to resistance development in pathogen populations [4]. Biological control agents, particularly Bacillus species that produce antimicrobial compounds like this compound, offer sustainable approaches to disease management through multiple modes of action that are less likely to induce resistance [2].
This compound demonstrates dose-dependent inhibition of Fon growth, with significant effects observed at low concentrations. The table below summarizes key efficacy parameters:
Table 1: Quantitative Antifungal Activity of this compound Against F. oxysporum
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 1.25 μg/mL | In vitro assay against Fon | [2] |
| Membrane Damage (Dead Cells) at MIC | 54.9% | 12h treatment, PI staining | [2] |
| Membrane Damage (Dead Cells) at 8×MIC | 77.3% | 12h treatment, PI staining | [2] |
| Hypoactive Cells at MIC | 26.5% | 12h treatment, dual staining | [2] |
| Hypoactive Cells at 8×MIC | 9.1% | 12h treatment, dual staining | [2] |
Microscopic analyses reveal substantial morphological alterations in Fon conidia following this compound treatment:
This compound exerts its primary antifungal effect through membrane disruption by inhibiting sphingolipid biosynthesis. Sphingolipids are essential structural components of eukaryotic membranes, and their depletion leads to membrane instability and loss of integrity [2] [3].
Table 2: Membrane-Targeted Effects of this compound on F. oxysporum
| Effect Category | Specific Effects | Experimental Evidence | Reference |
|---|---|---|---|
| Physical Membrane Properties | Decreased membrane fluidity, Destroyed membrane integrity | Laurdan GP, PI staining | [2] [5] |
| Transcriptomic Changes | Alterations in sphingolipid metabolism, glycerophospholipid metabolism, steroid biosynthesis | RNA sequencing | [2] |
| Proteomic Changes | Disordered expression of membrane-related proteins | Proteomic analysis | [2] |
| Transport Systems | Disrupted ABC transporters | Functional assays | [2] |
The membrane-targeted mechanism is supported by multi-omics analyses revealing that this compound treatment results in 560 common differentially expressed genes (DEGs) and 285 common differentially expressed proteins (DEPs) primarily related to membrane functions [2]. Molecular docking studies confirm that this compound directly affects serine palmitoyltransferase (SPT) activity, the key enzyme in sphingolipid biosynthesis [2] [6].
Recent research demonstrates that this compound also targets intracellular components, particularly through interaction with genetic material and disruption of ribosomal biogenesis:
The following diagram illustrates the dual mechanism of action of this compound against Fusarium oxysporum:
Purpose: Determine minimum inhibitory concentration (MIC) and growth inhibition of this compound against Fusarium oxysporum [2].
Materials:
Procedure:
Notes:
Purpose: Evaluate this compound-induced membrane damage using fluorescent staining [2].
Materials:
Procedure:
Notes:
Purpose: Identify differentially expressed genes and proteins in response to this compound treatment [2] [4].
Materials:
Procedure: RNA Sequencing:
Proteomic Analysis:
Integrated Analysis:
For agricultural applications, this compound can be developed as:
This compound should be incorporated into integrated pest management strategies:
Although this compound has multiple mechanisms of action, resistance management is essential:
This compound represents a promising biocontrol agent with dual mechanisms of membrane disruption and intracellular targeting against Fusarium oxysporum. Its ability to inhibit sphingolipid biosynthesis, disrupt membrane integrity, and interfere with genetic processes provides a multi-faceted approach to fungal control that may delay resistance development. The comprehensive protocols provided herein enable researchers to further investigate this compound's efficacy, mechanism of action, and potential for commercial development.
Future research should focus on:
Serine palmitoyltransferase (SPT) represents the first and rate-limiting enzyme in the de novo sphingolipid biosynthetic pathway, catalyzing the condensation of palmitoyl-CoA and L-serine to form 3-ketodihydrosphingosine (3-KDS). This reaction serves as the committed step in sphingolipid biosynthesis, making SPT a critical regulatory point for controlling cellular sphingolipid levels. The mammalian SPT complex is a pyridoxal 5'-phosphate (PLP)-dependent enzyme composed of multiple subunits: two large subunits (SPTLC1 paired with either SPTLC2 or SPTLC3) and one small subunit (ssSPT), which together form the functional heteromeric complex. The substrate preference varies between complexes incorporating SPTLC2 (preferring palmitoyl-CoA) versus SPTLC3 (preferring myristoyl-CoA), providing some tissue-specific specialization in sphingolipid production [1].
This compound (also known as ISP-1) is a potent and specific SPT inhibitor originally isolated from the fungus Isaria sinclairii. This natural product exhibits structural similarity to sphinganine, the natural product of SPT, allowing it to function as a substrate analog that effectively blocks the enzyme's active site [2]. This compound's immunosuppressive potency is 10-100 times greater than cyclosporine A, though its therapeutic application has been limited by gastrointestinal toxicity observed in preclinical models [2]. The specificity of this compound for SPT has been well established through both genetic and chemical biological approaches, including studies using SPT-defective cell lines that demonstrate minimal off-target effects [3]. Research applications of this compound have expanded considerably as sphingolipids have been increasingly recognized as key signaling molecules involved in diverse cellular processes including apoptosis, proliferation, differentiation, and insulin resistance [4].
The following diagram illustrates the sphingolipid biosynthesis pathway and this compound's mechanism of inhibition:
The cell-free SPT activity assay enables direct measurement of enzyme function in isolated membrane preparations, eliminating potential confounding factors from cellular compensatory mechanisms. This protocol, adapted from Davis et al. (2019), utilizes radiolabeled L-serine to quantify SPT activity by measuring the incorporation of radioactivity into the 3-ketodihydrosphingosine product [1]. The assay can be performed in the presence or absence of various ceramide species to investigate the ORMDL-dependent feedback regulation of SPT activity, providing insights into the homeostatic control of sphingolipid biosynthesis. One significant advantage of this method is its ability to test insoluble long-chain ceramides by generating them endogenously through the provision of exogenous sphingosine and acyl-CoA substrates to the membrane preparation.
Membrane Preparation:
SPT Activity Assay:
Data Analysis:
The following protocol describes a standardized approach for inhibiting SPT in cultured mammalian cells using this compound, adaptable to various cell types including CHO, L6 myotubes, HeLa, and primary cells [3] [4].
Materials:
Procedure:
Cell Type-Specific Considerations:
Lysenin is a specific sphingomyelin-binding protein that provides a sensitive method to visualize and quantify sphingomyelin depletion following SPT inhibition [3].
Protocol:
This compound has been successfully used in various animal models to inhibit SPT activity in vivo [5] [6] [2].
Materials:
Procedure:
Table 1: this compound Inhibition Parameters in Various Experimental Systems
| Experimental System | Effective Concentration | Treatment Duration | Observed Effects | Citation |
|---|---|---|---|---|
| CHO cells (in vitro) | 2.5 μM | 72 hours | >90% reduction in sphingomyelin; decreased membrane order and mechanical resistance | [3] |
| L6 myotubes (in vitro) | 10 μM | 2-18 hours | Amelioration of palmitate-induced insulin resistance; reduced ceramide accumulation | [4] |
| Mouse model (in vivo, oral) | 0.375 mg/kg | 3×/week for 18 weeks | Delayed radiation-induced pulmonary fibrosis; reduced S1P/DHS1P levels in lung | [5] |
| Sheep model (in vivo, IV) | 0.3 mg/kg/48h | 17 days | Decreased plasma and tissue ceramides without modified energy intake | [6] |
| Mouse lymphocytes (in vitro) | 10-100 nM | 24-72 hours | Inhibition of T-cell proliferation; induction of apoptosis | [2] |
| Cell-free SPT assay | IC50 ~ 1-10 nM | 30 minutes | >95% inhibition of enzymatic activity | [1] |
Table 2: Effects of this compound on Sphingolipid Metabolism in Different Tissues/Cell Types
| Sphingolipid Species | Liver | Plasma | Skeletal Muscle | Lung | Adipose Tissue |
|---|---|---|---|---|---|
| Total Ceramide | ↓ 40-60% | ↓ 30-70% | ↓ 20-40% | ↓ 50-70% | ↓ 40-60% |
| Sphingomyelin | ↓ 50-70% | ↓ 40-60% | ↓ 30-50% | ↓ 60-80% | ↓ 50-70% |
| Sphinganine | ↓ 60-80% | ↓ 50-70% | ↓ 40-60% | ↓ 70-90% | ↓ 60-80% |
| S1P | ↓ 30-50% | ↓ 20-40% | ↓ 10-30% | ↓ 40-60% | ↓ 30-50% |
| DHS1P | ↓ 50-70% | ↓ 40-60% | ↓ 30-50% | ↓ 60-80% | ↓ 50-70% |
Arrows indicate direction of change following this compound treatment; percentages represent approximate ranges of reduction based on data from multiple studies [3] [5] [6].
SPT inhibition by this compound has emerged as a valuable strategy for investigating the role of sphingolipids in metabolic diseases. In L6 myotubes, pretreatment with 10 μM this compound for 2 hours effectively prevented palmitate-induced insulin resistance, as demonstrated by restored insulin-stimulated glucose uptake and AKT phosphorylation [4]. The protective effects were associated with reduced ceramide accumulation and were more pronounced than those achieved by sphingosine kinase inhibition. In animal models, this compound administration (0.3-1.0 mg/kg) improved insulin sensitivity in obese and diabetic rodents, establishing the pathophysiological relevance of de novo sphingolipid synthesis in metabolic dysfunction. These findings support the investigation of SPT inhibition as a potential therapeutic strategy for type 2 diabetes and related metabolic disorders.
In radiation-induced lung injury models, this compound treatment (0.375 mg/kg orally, 3 times weekly) significantly delayed the onset of pulmonary fibrosis and reduced collagen deposition [5]. This protective effect was associated with decreased expression of profibrotic markers including α-smooth muscle actin and reduced levels of sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (DHS1P) in lung tissue. Interestingly, these beneficial effects during the fibrotic phase contrast with the detrimental impact of SPT inhibition during early radiation pneumonitis, where S1P signaling appears to be protective. This temporal dichotomy highlights the complex, stage-dependent roles of sphingolipids in inflammatory processes and underscores the importance of timing when considering SPT inhibition as a therapeutic approach.
This compound has demonstrated anti-proliferative effects in various cancer models, including Merkel cell carcinoma, where SPT inhibition suppressed cell proliferation both in vitro and in vivo [7]. The mechanism involves disruption of sphingolipid-mediated signaling pathways essential for cancer cell survival and proliferation. Additionally, this compound treatment has been shown to modulate gene expression patterns in normal tissues, including induction of c-Myc expression in mouse liver [8], suggesting potential implications for cell cycle regulation and carcinogenesis. These findings support the investigation of SPT inhibition as a potential adjuvant approach in cancer therapy, particularly for malignancies dependent on sphingolipid signaling pathways.
The following diagram illustrates the experimental workflow for assessing SPT inhibition in cellular models:
When designing experiments with this compound, several critical factors should be considered to ensure meaningful results. First, dose-response relationships should be established for each new cell type or experimental system, as effective concentrations can vary significantly (typically 10 nM to 10 μM). Second, treatment duration must be optimized based on the specific research question - acute effects (2-6 hours) may reflect direct SPT inhibition, while chronic treatments (24-72 hours) allow for depletion of downstream sphingolipid pools. Third, serum concentration in culture media significantly impacts results, as serum contains sphingolipids that can be taken up by cells and partially compensate for de novo synthesis inhibition [3]. Using serum-free or low-serum conditions (0.04-0.5% FBS) enhances this compound efficacy but may require additional controls for nutrient deprivation effects.
While this compound remains a valuable tool for SPT inhibition, researchers should be aware of its limitations. The potential for off-target effects increases at higher concentrations (>10 μM), though genetic studies using SPT-deficient cells have generally confirmed its specificity at appropriate doses [3]. Alternative approaches include RNA interference targeting SPTLC1, SPTLC2, or SPTLC3 subunits, which provides more specific but often incomplete inhibition. For certain applications, other SPT inhibitors such as L-cycloserine may be considered, though these generally exhibit lower potency and specificity compared to this compound. Additionally, researchers should consider that complete SPT inhibition may induce compensatory mechanisms including increased salvage pathway activity or changes in glycerophospholipid metabolism [3], which should be monitored in comprehensive studies.
This compound represents a powerful pharmacological tool for investigating sphingolipid biology through specific inhibition of serine palmitoyltransferase. The protocols and application notes presented here provide researchers with comprehensive methodologies for studying SPT function in both cell-free systems and cellular models, along with important technical considerations for experimental design and interpretation. As research continues to elucidate the diverse roles of sphingolipids in health and disease, this compound-based approaches will remain essential for dissecting the specific contributions de novo sphingolipid synthesis to various physiological and pathophysiological processes.
Myriocin inhibits cell growth by blocking serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This leads to a global reduction of sphingolipids, which are crucial for cell signaling, membrane structure, and survival [1] [2].
The table below summarizes common issues, their potential causes, and solutions.
| Reported Issue | Possible Mechanism / Cause | Suggested Reversal or Troubleshooting Strategy |
|---|---|---|
| Inhibition of Cell Growth / Viability [1] [3] | Depletion of pro-growth sphingolipids like sphingosine-1-phosphate (S1P); cell cycle arrest (G2/M phase); induction of apoptosis. | Supplement with sphinganine (e.g., 8 µM) [2] or sphingomyelin (e.g., 40 µM) [2] to bypass the SPT blockade. |
| Unintended Cytotoxicity [4] | Accumulation of free sphingoid bases (sphinganine, sphingosine) due to inhibition of ceramide synthase (e.g., by fumonisin B1). | Use a selective SPT inhibitor like this compound to prevent the initial accumulation of free sphingoid bases [4]. |
| Reduced Membrane Integrity & Function [2] | Drastic reduction in sphingomyelin and other sphingolipids, altering membrane biophysical properties (fluidity, mechanical resistance). | Grow cells in standard medium (not SL-deficient) or co-supply sphingolipids to maintain membrane architecture [2]. |
| Variable Effects Between Cell Lines | Differences in basal sphingolipid metabolism, expression of death receptors (e.g., DR4), or reliance on specific signaling pathways [3]. | Pre-test this compound sensitivity and optimize dosage. Consider cell-type specific effects on apoptosis (e.g., via DR4/TRAIL pathway) [3]. |
This protocol is adapted from methods used to study this compound's effects on melanoma and lung cancer cells [1] [3].
This protocol is based on experiments in CHO cells [2].
The following diagrams, created with Graphviz, illustrate the molecular mechanism of this compound and a generalized experimental workflow for studying its effects.
This diagram shows that this compound inhibits SPT, leading to reduced levels of all sphingolipids. The depletion of key signaling lipids triggers multiple downstream events, including cell cycle arrest and apoptosis [1] [3].
This workflow provides a logical sequence for conducting experiments, from initial treatment and phenotypic analysis to more in-depth mechanistic studies and reversal attempts [1] [2].
The table below summarizes the available quantitative data on this compound's solubility in different solvents, which is the starting point for developing any formulation [1] [2].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ~2 mg/mL (∼5 mM) | Requires warming to 60°C [1]. |
| Methanol | ~2 mg/mL [2] | - |
| Water | Very low / Practically insoluble | Classified as a poorly water-soluble drug [3] [4] [5]. |
While the search results do not contain explicit, step-by-step protocols specifically for this compound, the following well-established pharmaceutical techniques are directly applicable. The choice of method often depends on the intended route of administration and the required dosage.
The following diagram outlines a logical approach to selecting and testing a solubility enhancement strategy for a compound like this compound.
What is the simplest way to dissolve this compound for a cell culture experiment? For initial in vitro work, preparing a stock solution in DMSO is the most straightforward method. A typical protocol involves dissolving the powder in DMSO with brief warming to 37-60°C, followed by sterile filtration. This stock can then be diluted into the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (e.g., 0.1-0.5%) [1].
Are there any stability concerns with this compound solutions? Yes. Stock solutions in DMSO are typically stored at -20°C for up to one month or -80°C for up to six months. To maintain stability and prevent inactivation, it is crucial to avoid repeated freeze-thaw cycles by aliquoting the stock solution [1].
My research requires intravenous administration of this compound. What formulation approach should I consider? For IV delivery, where a clear, aqueous solution is essential, a nanocarrier system like the Solid Lipid Nanoparticles (SLNs) described in the literature is a suitable approach [8]. Alternatively, developing a complex formulation using a cyclodextrin or a micellar solution with pharmaceutically accepted surfactants could be investigated, as these are standard techniques for parenteral delivery of hydrophobic drugs [4] [5].
The table below summarizes the key apoptotic mechanisms and quantitative effects of myriocin across different cell models, based on current research.
| Cell Type / Model | Primary Apoptotic Mechanism | Key Signaling Molecules & Pathways | Quantitative Effects & Notes | Source |
|---|---|---|---|---|
| Lung Cancer Cells (A549, NCI-H460) | Activation of Death Receptor (DR4) pathway; synergistic effect with TRAIL, docetaxel, and cisplatin. | ↑ DR4, p-JNK, p-p38 | Induces expression of death receptors (DRs). Combination therapies show synergistic growth inhibition. | [1] |
| Melanoma Cells (B16F10) | Cell cycle arrest at G2/M phase; inhibition of cell population growth. | ↓ cdc25C, cyclin B1, cdc2; ↑ p53, p21waf1/cip1 | Levels of ceramide, sphingomyelin, sphingosine, and S1P were reduced by ~86%, 57%, 75%, and 38%, respectively. | [2] |
| T-cells (AICD model) | Inhibition of early caspase activation in CD95-mediated apoptosis; does not affect CD95/L expression. | Sphinganine-dependent | Fumonisin B1 (ceramide synthase inhibitor) did not prevent apoptosis, highlighting role of sphinganine, not ceramide. | [3] |
| General Mechanism | Disruption of the "Sphingolipid Rheostat"; reduction of pro-survival S1P. | ↓ Sphingolipid intermediates → ↓ S1P | Shifts balance from pro-survival (S1P) to pro-death signals. Apoptotic effect is often counteracted by S1P. | [4] [5] [6] |
Q1: My treatment with this compound does not induce significant apoptosis in my cell model. What could be the reason?
Q2: Why does fumonisin B1 (a ceramide synthase inhibitor) not block apoptosis in my T-cell model, while this compound does?
Q3: How can I confirm that this compound is effectively inhibiting sphingolipid synthesis in my cells?
Protocol 1: Assessing Sphingolipid-Dependent Apoptosis via Lysenin Staining and Flow Cytometry [7]
This protocol is ideal for confirming this compound's effect on sphingomyelin levels in the plasma membrane.
The following diagram outlines the key steps for preparing and analyzing cells using this method:
Protocol 2: Measuring Apoptotic Induction via Death Receptor and Caspase Pathways [1] [3]
This protocol is suited for investigating the intrinsic apoptotic pathway, particularly in cancer cells.
The experimental workflow involves treating cells and analyzing key apoptotic markers through western blot and immunofluorescence, as shown below:
The following diagram illustrates the core sphingolipid pathway, highlighting the site of this compound inhibition and the pivotal "sphingolipid rheostat" that regulates cell fate.
Here are detailed methodologies for key experiments cited in the literature, which you can use as a reference for your own work.
1. Protocol: Assessing Lymphocyte Depletion in a Mouse Model This in vivo protocol is adapted from a study investigating the impact of this compound on thymic and splenic T-cells [3].
2. Protocol: Reversing this compound's Effects with Sphinganine in Cell Culture This in vitro protocol demonstrates how to test the specificity of this compound's action and reverse its effects [2].
3. Protocol: General Cell Culture and Viability Assessment This is a standard workflow for in vitro studies with this compound, consolidating common practices from multiple sources [4] [5].
The table below summarizes key quantitative findings from the literature to help you plan and benchmark your experiments.
| Model System | This compound Dose | Key Findings on Lymphocytes/Lymphoid Organs | Source |
|---|---|---|---|
| BALB/c mice (in vivo) | 0.3 & 1.0 mg/kg (i.p., 5 days) | Thymus: Dose-dependent reduction in cellularity; significant at 1.0 mg/kg. Spleen: CD4+ population significantly reduced at 1.0 mg/kg. | [3] |
| T-cell hybridomas & blasts (in vitro) | 2.5 μM | Effectively blocked Activation-Induced Cell Death (AICD). This effect was reversed by sphinganine supplementation. | [2] [4] |
| CHO cells (in vitro) | 2.5 μM | 84% cell viability after 72 hrs (Annexin-V/PI staining). Growth inhibition in low-serum medium was reversed with sphinganine (8 µM) or SM (40 µM). | [4] |
The following diagrams illustrate the molecular mechanism of this compound-induced lymphocyte depletion and a generalized experimental workflow.
Diagram 1: Proposed mechanism for this compound-induced lymphocyte depletion. This compound inhibits SPT, leading to a depletion of key sphingolipids. This disrupts T-cell signaling and survival, ultimately reducing T-cell counts. The effect can be reversed by supplementing with sphinganine [2] [3].
Diagram 2: Generalized experimental workflow for studying this compound-induced lymphocyte depletion. The protocol branches for in vivo or in vitro models, incorporates critical dosing and reversal steps, and concludes with key analytical endpoints [4] [5] [3].
The table below summarizes the key findings and observed side effects of this compound from recent studies.
| Study Focus / Model | Reported Effects of this compound | Mention of Bradycardia |
|---|---|---|
| Neuroprotection (HT22 cells) [1] | Reduced ferroptosis & oxidative damage; protective. | No |
| Lipotoxic Cardiomyopathy (Mice) [2] | Improved heart function & survival; beneficial. | No |
| Immunosuppression (Mice) [3] | Reduced T-lymphocyte populations; toxic effect. | No |
| Myocardial Injury (Mice) [4] | Reduced inflammation & improved metabolism; protective. | No |
| Chondrocyte Degeneration [5] | Alleviated cell degeneration; protective. | No |
| Plasma Membrane Effects (CHO cells) [6] | Altered membrane properties; research tool effect. | No |
While bradycardia is not reported, you should be aware of other significant side effects when designing experiments:
Given the absence of direct evidence for bradycardia, here is a logical approach to address this potential issue in your research:
For researchers needing to evaluate the potential for this compound or similar compounds to cause bradycardia, the following in vivo protocol can serve as a starting point.
Methodology Details:
Myriocin is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1] [2] [3]. Its inhibition blocks the condensation of serine and palmitoyl-CoA, preventing the formation of all downstream sphingolipids, including ceramides and sphingosine-1-phosphate (S1P) [2] [3] [4].
To confirm that observed effects are due to specific SPT inhibition, you can use the following validation strategies:
| Validation Method | Experimental Readout | Expected Result with Specific Inhibition |
|---|---|---|
| Sphingomyelin (SM) Detection | Lysenin staining (lysentin binds specifically to SM) [1] | Marked decrease in lysenin signal [1]. |
| Lipidomics Analysis | LC-MS/MS measurement of sphingolipids [5] | Decreased levels of dihydrosphingosine (dhSph), ceramides (Cer), sphingomyelin (SM), and sphingosine-1-phosphate (S1P) [5]. |
| Genetic Knockout Correlation | Compare with SPTLC1 or SPTLC2 knockout cell lines (e.g., LY-B cells) [1] | Biophysical (e.g., membrane fluidity) and biochemical changes should align between inhibited and genetically modified cells [1]. |
| Rescue with Sphingoid Bases | Cell growth/viability assay [1] | Adding sphinganine (or SM) to culture medium restores growth of this compound-treated cells [1]. |
The diagram below illustrates the sphingolipid biosynthesis pathway and this compound's specific inhibition point.
Here is a detailed methodology for measuring SPT activity, adapted from a established protocol [6].
SPT Activity Assay in Isolated Membranes [6]
This cell-free system tests SPT response to elevated sphingolipids and is useful for inhibitor studies.
Materials & Reagents:
L-[3H(G)]-SerineProcedure:
L-[3H(G)]-Serine, 50 µM Pyridoxal 5'-phosphate, and 0.025% Digitonin in a total volume of 200 µL.The workflow for this assay is summarized below:
Q1: this compound treatment shows no effect on cell growth or sphingolipid levels. What could be wrong?
Q2: How can I distinguish between the effects of SPT inhibition and potential off-target effects of this compound?
Q3: this compound treatment is too toxic for my long-term in vivo study.
Q: What is the primary gene responsible for this compound resistance in yeast? A: The SLI1 (YGR212W) gene is a major gene that confers resistance to the sphingolipid biosynthesis inhibitor ISP-1 (this compound) in Saccharomyces cerevisiae (yeast) [1].
Q: What is the molecular function of the Sli1p protein? A: Sli1p is an ISP-1 N-acetyltransferase. It enzymatically inactivates this compound inside the cell by converting it into N-acetyl-ISP-1 [1].
Q: How does this acetylation lead to resistance? A: The product of this reaction, N-acetyl-ISP-1, has a much lower ability to inhibit the target enzyme serine palmitoyltransferase (SPT). It also does not inhibit the growth of yeast cells, effectively neutralizing the drug [1].
Q: How does SLI1 interact with other resistance genes? A: SLI1 cooperates with YPK1/SLI2, a serine/threonine kinase. However, the increased resistance to ISP-1 gained from overexpressing YPK1 is almost abolished in a sli1-null background, indicating that Sli1p is a major contributor to the resistance mechanism [1].
For a quick overview, the table below summarizes the core characteristics and experimental findings related to the SLI1 gene.
| Aspect | Description / Finding |
|---|---|
| Gene Name | SLI1 (YGR212W) [1] |
| Protein Function | ISP-1 N-acetyltransferase [1] |
| Mechanism of Resistance | Acetylation of this compound (ISP-1) to form N-acetyl-ISP-1, a much less active compound [1] |
| Effect of Deletion (sli1-Δ) | Markedly decreased IC₅₀ for ISP-1 (increased sensitivity) compared to the parental strain [1] |
| Key Genetic Interaction | Resistance induced by YPK1 overexpression is dependent on SLI1 [1] |
| In Vitro Activity | Sli1p converts ISP-1 into N-acetyl-ISP-1 in a cell-free system [1] |
For researchers looking to investigate this mechanism, the following core methodologies were used in the foundational study [1].
The diagram below illustrates the mechanism by which the SLI1 gene confers resistance to this compound in yeast.
Problem: Yeast strains show unexpected sensitivity to this compound.
Problem: In vitro acetyltransferase assay shows no activity.
When you inhibit sphingolipid synthesis with myriocin, cells don't remain passive. They activate several homeostatic compensation mechanisms, primarily through remodeling of other lipid pathways. The table below summarizes the main compensatory responses and how to detect them.
| Compensation Mechanism | Experimental Method for Detection | Key Findings / Quantitative Data |
|---|
| Glycerophospholipid (GPL) Remodeling | Lipidomics of purified plasma membranes; Laurdan GP to measure membrane order [1]. | • ↑ Fully saturated GPLs: Increase in disaturated molecular species (e.g., 16:0/18:0 PC) [1]. • ↓ Polyunsaturated GPLs: Decrease in species like 18:1/20:4 PC [1]. • Result: Partial restoration of membrane order, but membranes remain more fluid and less mechanically resistant than controls [1]. | | Altered Phospholipid Translocation (Flip-Flop) | NBD-PS translocation assay in cells and synthetic liposomes; Cholesterol efflux assays [2]. | • Impaired Flippase Activity: Reduced rate of phosphatidylserine (PS) flip from outer to inner leaflet [2]. • Increased Surface PS: Higher exposure of PS on the outer leaflet of the plasma membrane [2]. • Consequence: Promotes ABCA1-dependent and independent cholesterol efflux [2]. | | Global Signaling & Transcriptional Reprogramming | RNA-seq/Gene expression profiling; Western blot for pathway activation (e.g., p-S6K for TORC1) [3]. | • ↓ TORC1 & PKA signaling: Down-regulation of ribosomal and translation-related genes [3]. • ↑ Snf1/AMPK pathway: Up-regulation of energy generation, oxidative phosphorylation, and stress response genes [3]. • Induced Autophagy: Activation of vacuolar protein catabolic processes [3]. |
Here are answers to specific problems you might encounter during your experiments.
Problem: The expected phenotype is weak or absent despite this compound treatment.
Problem: this compound treatment is causing unexpected cellular toxicity or drastically stunting growth.
Problem: After this compound treatment, I observe abnormal nuclear morphologies (blebs, micronuclei).
1. Validating Sphingolipid Depletion with Lysenin Staining [1]
2. Confirming Functional Compensation via Cholesterol Efflux Assay [2]
The following diagrams, generated with Graphviz, illustrate the key signaling pathways affected and a standard experimental workflow.
Diagram 1: Signaling Pathways Modulated by this compound
Diagram 2: this compound Experiment Workflow & Checks
| Feature | Myriocin | Fumonisin B1 (FB1) |
|---|---|---|
| Primary Target | Serine Palmitoyltransferase (SPT) [1] | Ceramide Synthase (CerS) [2] [1] [3] |
| Mechanism of Action | Irreversible inhibition of the first committed step in de novo sphingolipid synthesis [1] | Competitive inhibition of the aclyation of sphingoid bases; can also act as a poor substrate for CerS [4] [2] |
| Effect on Sphingoid Bases | Prevents accumulation of sphinganine and 1-deoxysphinganine [1] | Causes dramatic accumulation of sphinganine and 1-deoxysphinganine [2] [1] |
| Specificity | Highly specific for SPT [1] | Inhibits all Ceramide Synthase isoforms (CerS2-CerS6) with potential for isoform-dependent interactions [4] [5] |
| Key Downstream Effect | Depletes all downstream sphingolipids, including ceramides and complex sphingolipids [1] | Causes a specific buildup of sphingoid bases and their 1-phosphates, while reducing ceramide levels [2] [3] |
| Chemical Nature | A fungal mycotoxin [1] | A fungal mycotoxin produced by Fusarium species [1] [3] |
| Aspect | This compound | Fumonisin B1 (FB1) |
|---|---|---|
| Cellular Viability (In Vitro) | Can be cytotoxic, especially in combination with FB1 [1] | Cytotoxic; induces apoptosis and necrosis [1] [5] |
| In Vivo Toxicity | Potentiates FB1 toxicity in mice, leading to high mortality in combination studies [1] | Causes species-specific hepatotoxicity, nephrotoxicity, and neurotoxicity [1] [3] |
| Carcinogenic Potential | Not classified as a carcinogen | Promotes liver and esophageal cancer; classified by IARC as "Group 2B: Possibly carcinogenic to humans" [3] [6] |
| Impact on Apoptosis | Can protect against FB1-induced cell death in some contexts by preventing toxic sphingoid base accumulation [5] | Induces apoptosis through CerS-dependent ceramide generation, crucial for late plasma membrane permeabilization [5] |
| Effect on Gene Expression | Reverses FB1-induced upregulation of inflammatory cytokines (TNFα, TRAIL, IFNγ) [1] | Upregulates pro-inflammatory cytokines and cancer-related genes via HDAC/PI3K/Akt pathway [6] |
| Therapeutic Utility | Used as a research tool to deplete sphingolipids in vivo; potential investigational drug for FB1 toxicity [6] | Primarily a toxicological concern; its hydrolyzed form (HFB1) is being investigated as a less toxic alternative [3] [7] |
To ensure the reproducibility of research involving these inhibitors, here are summaries of common methodologies drawn from the literature.
This is the gold standard for quantifying changes in sphingolipid levels.
The following diagram, generated using Graphviz, illustrates the sphingolipid biosynthesis pathway and the specific points of inhibition for this compound and Fumonisin B1.
Diagram Title: Sphingolipid Biosynthesis Pathway and Inhibitor Targets
The experimental data reveals a critical, non-redundant role for CerS-derived ceramide in executing the final stages of cell death, a function that cannot be compensated for by blocking earlier steps with this compound [5]. Furthermore, the HDAC/PI3K/Akt signaling pathway has been identified as a novel mechanism in FB1-induced carcinogenesis [6].
The following diagram visualizes this multi-pathway mechanism of FB1 toxicity, integrating sphingolipid disruption with oncogenic signaling.
Diagram Title: Multi-Pathway Mechanism of FB1 Toxicity
Despite both being implicated in sphingolipid pathways, Myriocin and GW4869 inhibit different enzymes and act at distinct stages of the metabolic network.
| Feature | This compound | GW4869 |
|---|---|---|
| Primary Target | Serine Palmitoyltransferase (SPT) [1] | Neutral Sphingomyelinase 2 (nSMase2) [2] [3] |
| Mechanism of Action | Inhibits the very first step of de novo ceramide synthesis [1]. | Inhibits the hydrolysis of sphingomyelin to generate ceramide [2] [3]. |
| Effect on Ceramide | Reduces ceramide generation from the de novo synthesis pathway. | Reduces ceramide generated from the hydrolysis of sphingomyelin [2] [4]. |
| Pathway Stage | Early, upstream initiation of sphingolipid synthesis. | Mid-stream, at a key signaling node for producing bioactive ceramide. |
| Specificity | Often described as a selective SPT inhibitor [1]. | A well-characterized, non-competitive inhibitor of nSMase; does not inhibit acid sphingomyelinase (ASM) at lower concentrations [3]. |
The following diagram illustrates where each inhibitor acts within the sphingolipid metabolic pathway:
The different targets of these inhibitors lead to their use in diverse research contexts, from vascular biology to neuroscience.
| Aspect | This compound | GW4869 |
|---|---|---|
| Common Research Applications | Used to study the role of de novo synthesized sphingolipids; reducing ceramide in vesicles like adiposomes [1]. | Used to study ceramide-dependent signaling, exosome biogenesis, neuronal function, and cell death pathways [2] [5] [6]. |
| Key Phenotypic Outcomes | Depleting ceramide in obese adiposomes reduced their ability to induce vascular hypercontractility [1]. | Impairs spatial and episodic-like memory in mice [2]. Blocks exosome/EV secretion, affecting intercellular communication [5] [6]. Can have paradoxical effects, promoting degeneration in some neuronal models [4]. |
| Reported Concentrations | In vitro (cell culture): Used at 10 µM to reduce ceramide in adipocyte cultures [1]. | In vitro: A wide range from 1 µM to 20 µM is common [3] [4]. In vivo (mouse): 1.25 mg/kg (i.p.) [2] or 10 µM intravitreal injection [4]. |
Here is a summary of key methodologies from the literature that illustrate how these inhibitors are applied in experimental models.
This compound in Adipocyte-Adiposome Studies
GW4869 in Neuronal and Behavioral Studies
When deciding which inhibitor to use, keep the following points in mind:
The following table outlines the fundamental differences between Myriocin and Cyclosporin A.
| Feature | This compound | Cyclosporin A (CsA) |
|---|---|---|
| Primary Source | Metabolite of the fungus Isaria sinclairii [1] | Natural product (Fungus) |
| Molecular Target | Serine palmitoyltransferase (SPT) [1] [2] | Cyclophilin-Calcineurin complex [3] [4] |
| Key Mechanism | Inhibits the de novo synthesis of sphingolipids, reducing ceramide levels [1] [2] [5] | Inhibits calcineurin phosphatase, preventing NFAT nuclear translocation and T-cell activation [3] [4] |
| Primary Biological Effect | Modulates lipid metabolism and ceramide-mediated signaling; has both immunosuppressive and antifungal properties [1] | Potent and specific inhibition of T-cell activation and cytokine production [3] [4] |
To visualize these distinct mechanisms, the diagrams below summarize their primary signaling pathways.
Since direct comparisons are unavailable, the table below summarizes the efficacy of each drug in its respective research context, highlighting different disease models and experimental outcomes.
| Drug | Disease / Model | Efficacy / Outcome | Key Experimental Data |
|---|---|---|---|
| This compound | Alcoholic Liver Disease (ALD) [2] | Ameliorated steatohepatitis and restored insulin signaling. | In ethanol-fed rats, this compound (0.3 mg/kg, 3x/week for 4 wks) reduced hepatic ceramide levels, improved Akt phosphorylation, and decreased steatosis and inflammation [2]. |
| Candida albicans Infection [1] | Increased host mortality despite antifungal properties. | In G. mellonella larvae, pre-treatment with this compound (0.05 µg/ml) followed by C. albicans increased mortality to 93% at 48h, vs. 67% with Candida alone [1]. | |
| Cystic Fibrosis (CF) [5] | Restored autophagy and corrected lipid metabolism. | In CF cell models, this compound reduced lipid accumulation and modulated the transcriptional profile to activate anti-oxidative responses and lipid metabolism [5]. | |
| Cyclosporin A | Recurrent Spontaneous Abortion (RSA) [6] | Improved pregnancy outcomes, especially in combination therapy. | Meta-analysis (29 studies, n=3556): CsA therapy was associated with a lower miscarriage rate (OR, 0.37) and higher live birth rate (OR, 2.44) [6]. |
| Dry Eye Disease (DED) [7] [8] | Effective in managing DED via local immunomodulation. | Network meta-analysis (21 RCTs, n=4107): Various commercial formulations (e.g., Restasis, Ikervis, Cequa) were effective in improving different clinical signs like OSDI score and Schirmer's test [7] [8]. | |
| Non-infectious Uveitis [9] | Effective for inflammation control and vision preservation. | Meta-analysis (16 studies, n=943): CsA improved visual acuity in ~79% of patients and controlled inflammation in ~77%. However, adverse events like nephrotoxicity (57%) and hypertension (21%) were common [9]. |
Here are the methodologies from pivotal studies for each drug, which could serve as a reference for designing future comparative experiments.
This compound Efficacy in ALD [2]
This compound in C. albicans Infection [1]
Cyclosporin A in RSA (Meta-Analysis) [6]
Extensive research shows that myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), reduces ceramide levels through multiple pathways. The table below summarizes its primary mechanisms and the experimental models used for validation.
| Mechanism of Action / Biological Effect | Experimental Models Used for Validation | Key Outcomes / Evidence of Efficacy | Citations |
|---|---|---|---|
| Inhibition of de novo Ceramide Synthesis: this compound inhibits SPT, the first and rate-limiting enzyme in the ceramide synthesis pathway. | In vitro studies using CHO cells [1]; Studies in rodent models of type 2 diabetes and NAFLD [2] [3]. | Reduced levels of ceramide and its precursors (sphinganine) and downstream sphingolipids (sphingomyelin, glucosylceramides) [1] [2] [4]. | |
| Improvement of Insulin Resistance: Traditionally thought to work by reducing ceramide; newer studies suggest an alternative pathway. | Rat models fed a high-fat diet (HFD) treated with this compound or DES1 ASO [5]. | Improved hepatic insulin sensitivity correlated with reductions in plasma membrane sn-1,2-diacylglycerol (DAG) and subsequent PKCε activation, not solely with ceramide reduction [5]. | |
| Clearance of Pathogens (M. tuberculosis): Functions independently of ceramide reduction, via a novel PLIN2-mediated mechanism. | In vitro infection of human THP-1 macrophages; In vivo studies in mice [6]. | Enhanced clearance of Mtb linked to increased lipid droplets (LDs) and upregulation of the LD surface protein PLIN2 [6]. | |
| Alleviation of Hepatic Steatosis & NASH: Reduces liver fat accumulation and ameliorates non-alcoholic steatohepatitis. | HFD-fed rat models; Human hepatoblastoma cell line (HepG2) treated with free fatty acids [3]. | Improved liver histology, reduced serum transaminases, corrected expression of fatty acid metabolism genes (Fabp1, Pparα), and restored impaired hepatic autophagy [3]. | |
| Protection against Podocyte Injury in Diabetic Nephropathy: Reduces mitochondrial ceramide accumulation. | Otsuka Long Evans Tokushima Fatty (OLETF) rats; HFD-fed mice; cultured podocytes [7]. | Ameliorated albuminuria and podocyte injury by reducing mitochondrial ceramide and reactive oxygen species (ROS) production [7]. |
To objectively compare this compound's performance, it is essential to understand the key methodologies used to measure its effect on ceramide levels and biological outcomes.
Cell Culture and Treatment
Animal Models
Lipid Extraction and Ceramide Quantification
Functional Assays
The diagrams below summarize the key signaling pathways through which this compound exerts its effects.
The data reveals that this compound is a versatile tool for investigating ceramide-related biology. A key consideration for researchers is that its in vivo benefits, particularly for improving insulin resistance, may be mediated through the reduction of downstream effectors like sn-1,2-DAG rather than directly by lowering ceramide [5]. Furthermore, some of its effects, such as enhancing the clearance of M. tuberculosis, are completely independent of its role in reducing ceramides and instead depend on proteins like PLIN2 [6].
For researchers looking to utilize this compound:
Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1] [2]. The following diagram illustrates the pathway and the point of this compound's inhibition.
Sphingolipidomic profiling, often using mass spectrometry-based techniques [3] [4], has been employed to verify the effects of this compound across different biological models. The table below summarizes quantitative changes in key sphingolipids and related phenotypes.
| Biological System / Comparison | Key Sphingolipid Changes | Observed Phenotype / Outcome | Citation |
|---|
| Industrial Yeast (S. cerevisiae) | • Reduced SL synthesis (initial effect) • Increased SL content & saturation in evolved clone (LH03) | Acquired thermotolerance (growth at 40°C); cross-tolerance to soraphen A (Acc1 inhibitor) | [5] | | CHO cells (this compound vs. Genetic SPT knockout "LY-B") | • Marked decrease in sphingomyelin (SM) • Similar SL reduction in both methods | Membranes became more fluid and less mechanically resistant; confirms this compound specificity | [6] | | Pathogenic Fungi (C. albicans & C. glabrata) | • Inhibition of fungal SL synthesis | Synergistic effect with fluconazole; effective against fluconazole-resistant isolates | [7] | | HepG2 cells (X-ray exposure) | • Altered sphingolipid profile | Demonstrates utility of sphingolipidomics for tracking therapy-induced lipid changes | [3] | | Cystic Fibrosis (CF) Cell Models | • Reduced ceramide accumulation • Modulated lipid metabolism genes | Restored autophagy, reduced inflammation & lipid peroxidation | [8] |
To conduct and verify this compound's effects in a research setting, the following core methodologies are commonly used.
To confirm the biological effects of this compound-induced sphingolipid changes:
The experimental workflow from cell treatment to data acquisition can be visualized as follows:
Targeting sphingolipid synthesis presents a promising strategy for antifungal drug development and potentiating existing therapies [1].
The specificity of this compound (also known as ISP-1) for SPT is primarily confirmed through rescue experiments in cell cultures. The logic is that if the cytotoxicity caused by an inhibitor is due to the inhibition of a specific pathway, then providing a product from that pathway should reverse the toxic effect.
The table below summarizes the core experimental evidence that supports this compound's specificity:
| Evidence Type | Experimental System | Key Observation | Supporting Citation |
|---|---|---|---|
| Sphingosine Rescue | CHO cells (LY-B/cLCB1) | Growth inhibition by this compound was "substantially rescued by exogenous sphingosine". | [1] |
| Genetic & Chemical Concordance | CHO cells (wild-type vs. SPT-defective LY-B mutant) | This compound treatment on wild-type cells mimicked the mutant phenotype (e.g., reduced sphingomyelin, membrane order). Effects were reversed by adding sphinganine. | [2] |
| Direct Metabolic Inhibition | CHO cells (LY-B/cLCB1) | This compound (10 µM) caused ~95% inhibition of de novo sphingolipid synthesis from radiolabeled serine. | [1] |
| Comparison to Non-Specific Inhibitors | CHO cells (LY-B/cLCB1 & LY-B) | Cytotoxicity of non-specific SPT inhibitors (L-cycloserine, β-chloro-L-alanine) was not rescued by sphingosine. | [1] |
Here are the methodologies for key experiments used to establish and assay SPT inhibition by this compound.
This protocol is based on the system developed using Chinese Hamster Ovary (CHO) cell mutants [1] [3].
This cell-free protocol uses HeLa cell membranes to directly measure SPT activity and its inhibition by lipids, adaptable for inhibitor testing [4] [5].
The following diagram illustrates the sphingolipid biosynthesis pathway and the specific point of this compound inhibition, which underpins the logic of the rescue experiments.
The consensus from the research is that This compound is a highly specific inhibitor of SPT. Its effects, both in terms of biochemical output (inhibition of sphingolipid synthesis) and phenotypic consequences (growth inhibition, membrane changes), are consistently reversed by providing downstream sphingolipids, confirming that its primary cellular target is the SPT enzyme [1] [2] [6].
This compound is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo synthesis pathway of sphingolipids, particularly ceramides [1] [2] [3]. In multiple RP models, the dysregulation of sphingolipid metabolism and the accumulation of pro-apoptotic ceramides in the retina have been identified as key contributors to photoreceptor degeneration [1] [4] [2]. By inhibiting SPT, this compound reduces the synthesis of these harmful ceramides, thereby slowing down the apoptotic death of photoreceptor cells [2].
The diagram below illustrates this central pathway and the point of this compound's intervention.
The following table summarizes the experimental findings of this compound treatment in different preclinical RP models.
| RP Model | Genetic Background / Mutation | Administration Route | Key Efficacy Findings | Supporting Data |
|---|
| rd10 Mouse [1] | Autosomal recessive; mutation in Pde6b gene | Topical eye drops (Myr-NLC) | • Slowed retinal degeneration. • Attenuated photoreceptor loss. • Significant decrease in retinal sphingolipid/ceramide levels. | • Electroretinography (ERG). • Morphological & biochemical tests. • LC-MS/MS for retinal drug levels. | | Tvrm4 Mouse [4] | Autosomal dominant; mutation in Rho gene (I307N) | Intravitreal (i.v.) injection | • Preservation of ERG responses. • Correlation between this compound administration and lowering of retinal ceramides. | • Electroretinography (ERG). • Histological analysis. • Ceramide level analysis. | | Tvrm4 Mouse [4] | Autosomal dominant; mutation in Rho gene (I307N) | Intraperitoneal (i.p.) injection | • Decreased extension of retinal-degenerating area. • Preservation of ERG response. • Decreased levels of retinal oxidative damage markers. | • Electroretinography (ERG). • Histological analysis. • Biochemical assays for oxidative stress. |
For researchers aiming to replicate or build upon these studies, here is a detailed overview of the key methodologies used in the cited literature.
This protocol is crucial for non-invasive delivery to the back of the eye.
These are the primary methods used to evaluate therapeutic outcomes.
The experimental data demonstrates that this compound's therapeutic efficacy is not restricted to a single genetic cause or inheritance pattern of RP.
| Aspect Investigated | Experimental Model(s) Used | Key Findings with Cisplatin Combination |
|---|---|---|
| Anti-tumor Activity | Mouse allograft tumor models [1] [2] | Synergistically enhanced inhibition of tumor growth [1] [2]. |
| Anti-metastatic Activity | Mouse allograft tumor models [1] [2] | Inhibited lung metastasis [1] [2]. |
| Tumor Vasculature | In vitro, in vivo, and ex vivo models of endothelial cells (ECs) and tumor vasculature [1] [2] | Induced normalization of tumor vasculature and enhanced the integrity of blood vessels, improving cisplatin delivery [1] [2]. |
| Angiogenesis (Blood Vessel Formation) | In vitro models using endothelial cells (ECs) [1] [2] | Suppressed angiogenesis via the VEGFR2/PI3K/AKT pathway in ECs [1] [2]. |
| Cancer Cell Migration | In vitro models using cancer cells [1] [2] | Blocked cancer cell migration via the IκBα/NF-κB(p65)/MMP-9 pathway [1] [2]. |
The compelling data in the summary table are derived from a series of rigorous experiments. Here is a detailed breakdown of the key methodologies employed in the cited research.
A multi-faceted approach was used to understand how this compound affects tumor blood vessels:
The following diagrams illustrate the key molecular pathways through which this compound exerts its dual anti-angiogenic and anti-metastatic effects, as identified in the study.
Acute Toxic